2-Amino-5-phenyl-1,3-thiazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 | |
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98879-58-4 | |
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Amino-5-phenyl-1,3-thiazol-4-ol
Disclaimer: Scientific literature providing specific experimental data for 2-Amino-5-phenyl-1,3-thiazol-4-ol is notably scarce. This guide has been compiled using information on structurally related compounds, established chemical principles, and predictive data. The experimental protocols and expected characterization data are representative and may require optimization for the specific synthesis and analysis of the title compound.
Core Physicochemical Properties
This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Its core structure features a thiazole ring substituted with an amino group at the 2-position, a phenyl group at the 5-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at the 4-position makes it susceptible to keto-enol tautomerism.
A summary of its basic physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂OS | Calculated |
| Molecular Weight | 192.24 g/mol | Calculated |
| Predicted pKa | 3.34 ± 0.20 | Predicted |
| Appearance | White to yellow crystalline solid | Typical for this class of compounds |
| Melting Point | 240-242 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General observation for similar compounds |
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea. For the synthesis of this compound, the likely precursors are ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea.
General Hantzsch Thiazole Synthesis Workflow
References
An In-depth Technical Guide on 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Chemical Class
Core Compound: Chemical Identity and Structure
2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound featuring a central thiazole ring. The structure is characterized by an amino group at position 2, a phenyl group at position 5, and a hydroxyl group at position 4.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 98879-58-4 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
Tautomerism: The Keto-Enol Equilibrium
It is important for researchers to consider the potential for tautomerism in this compound. The hydroxyl (-ol) form can exist in equilibrium with its keto tautomer, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature, which in turn can affect the compound's reactivity and biological activity.
Caption: Keto-enol tautomerism of the 2-amino-5-phenyl-1,3-thiazol-4-one/ol system.
Synthesis of the 2-Aminothiazole Scaffold
General Experimental Workflow for Hantzsch Thiazole Synthesis:
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
A plausible, though not experimentally verified, synthetic route to this compound could involve the reaction of an α-halo-α-phenyl-ester with thiourea.
Biological and Pharmacological Context of 2-Aminothiazole Derivatives
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] This suggests that this compound could be a candidate for biological screening.
Established Activities of the 2-Aminothiazole Class:
-
Anticancer: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as Bcr-Abl.[2]
-
Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[3][4]
-
Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.
-
Antiviral: Some 2-aminothiazole-containing molecules exhibit antiviral activity.[5]
Hypothetical Signaling Pathway Involvement:
Given the known activities of related compounds, a molecule like this compound could potentially interact with cellular signaling pathways implicated in cancer or inflammation. For instance, it might act as an inhibitor of a protein kinase involved in cell proliferation.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a 2-aminothiazole derivative.
Data Presentation: A Framework for Future Research
Due to the absence of specific quantitative data for this compound, the following tables are presented as templates for organizing data from future experimental evaluations of this compound or its derivatives.
Table 1: Template for In Vitro Anticancer Activity Data
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| APTO-01 | K562 (Leukemia) | ||
| APTO-01 | MCF-7 (Breast Cancer) | ||
| APTO-01 | HT-29 (Colon Cancer) |
Table 2: Template for Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MFC (µg/mL) |
| APTO-01 | S. aureus | C. albicans | ||
| APTO-01 | E. coli | A. niger |
Experimental Protocols: A General Approach
The following are generalized protocols that could be adapted for the study of this compound, based on methodologies reported for similar compounds.
General Protocol for In Vitro Antiproliferative Assay (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., K562, MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Bacterial/Fungal Culture: Grow the microbial strains in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While this compound is a chemically defined entity, its biological properties and potential applications remain largely unexplored in the scientific literature. The rich pharmacology of the broader 2-aminothiazole class provides a strong rationale for its further investigation. Future research should focus on developing a reliable synthetic protocol, followed by a comprehensive biological evaluation to determine its potential as a therapeutic agent. Elucidating its structure-activity relationship in comparison to other aminophenylthiazole isomers would be a valuable contribution to the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-phenyl-1,3-thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic organic compound with the chemical formula C₉H₈N₂OS. As a derivative of the thiazole ring, a core structure in many pharmacologically active compounds, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on its chemical identity, properties, and a discussion on the current landscape of its research.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental for research and development. This section details the IUPAC name and known synonyms for this compound.
IUPAC Name
The systematically generated IUPAC name for this compound is This compound .[1][2][3][4]
Synonyms
Several synonyms are used in chemical literature and databases to refer to this compound. These include:
-
2-Amino-4-hydroxy-5-phenyl-1,3-thiazole[3]
-
4-Hydroxy-5-phenyl-1,3-thiazol-2-amine[3]
-
2-amino-5-phenylthiazol-4-ol
It is crucial for researchers to be aware of these different naming conventions to ensure a comprehensive literature search.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible scientific literature. The available data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂OS | [1][5] |
| Molecular Weight | 192.24 g/mol | [1][5] |
| CAS Number | 98879-58-4 | [1][2][3][4][5] |
| Melting Point | 240-242 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of the structurally related isomer, 2-Amino-5-phenyl-1,3,4-thiadiazole, is widely reported and should not be confused with the synthesis of the title compound.
Biological Activity and Potential Applications
There is a notable absence of published research on the biological activity and potential applications of this compound. The thiazole moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, it is plausible that this compound could be a candidate for biological screening. However, without experimental data, any discussion of its potential applications remains speculative.
Logical Relationship Diagram: Information Availability
The following diagram illustrates the current state of available information for this compound, highlighting the disparity between basic identification and in-depth experimental data.
Caption: Information availability for this compound.
Conclusion and Future Directions
This compound is a chemically defined entity with a known structure and a few basic identifiers. However, there is a significant gap in the scientific literature regarding its synthesis, comprehensive characterization, and biological evaluation. This presents an opportunity for researchers in the fields of synthetic and medicinal chemistry. Future work should focus on:
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Developing and publishing a reliable and scalable synthetic route to this compound.
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Conducting a thorough characterization of the compound, including spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of key physicochemical properties such as solubility and pKa.
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Screening the compound for a wide range of biological activities to explore its potential as a lead molecule in drug discovery programs.
The elucidation of this currently under-explored chemical space could lead to the discovery of novel therapeutic agents.
References
Navigating the Synthesis and Bioactivity of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Technical Overview
CAS Number: 98879-58-4
This technical guide provides an in-depth overview of the chemical compound 2-Amino-5-phenyl-1,3-thiazol-4-ol, intended for researchers, scientists, and professionals in drug development. Due to the limited specific data available for this exact compound, this guide also draws upon information from the closely related and extensively studied analogue, 2-Amino-5-phenyl-1,3,4-thiadiazole, to provide a broader context for its potential synthesis, characterization, and biological significance.
Physicochemical Properties and Characterization
While specific experimental data for this compound is sparse in publicly available literature, the properties of the related compound, 2-Amino-5-phenyl-1,3,4-thiadiazole, offer valuable comparative insights.
| Property | Value (for 2-Amino-5-phenyl-1,3,4-thiadiazole) |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Melting Point | 223-227 °C |
| Appearance | Solid |
Data for 2-Amino-5-phenyl-1,3,4-thiadiazole. Specific data for this compound may vary.
Synthesis Protocols
The synthesis of 2-aminothiazole derivatives often follows established chemical pathways. While a specific protocol for this compound is not readily found, a general and widely adopted method for the synthesis of the related 2-Amino-5-phenyl-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
Principle: This method involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid. The use of a dehydrating agent, such as concentrated sulfuric acid, facilitates the ring closure to form the thiadiazole ring.
Experimental Protocol:
-
A mixture of thiosemicarbazide (0.1 mol) and a substituted benzoic acid (0.1 mol) is prepared in ethanol (50 ml).
-
Concentrated sulfuric acid (5 ml) is carefully added to the mixture as a catalyst and dehydrating agent.
-
The reaction mixture is refluxed for a period of 2 hours.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with cold water to remove impurities, and then recrystallized from ethanol to yield the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.[1]
General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Biological Activity and Pharmacological Potential
The 2-aminothiazole and 2-amino-1,3,4-thiadiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[2][3] Derivatives have shown potential as antimicrobial, anti-inflammatory, and even central nervous system active agents.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of 2-amino-1,3,4-thiadiazole derivatives.[1][4][5]
Experimental Protocol for Antimicrobial Screening (Cup Plate Method):
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Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes.
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Wells or "cups" are created in the agar using a sterile borer.
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The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to these wells at a specific concentration (e.g., 100 µg/ml).
-
Standard antibiotics (e.g., Gentamycin for bacteria, Griseofulvin for fungi) and the solvent alone (as a control) are also added to separate wells.
-
The plates are incubated under appropriate conditions for the respective microorganisms.
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The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[1]
Pharmacological Effects
Studies on 2-Amino-5-phenyl-1,3,4-thiadiazole have indicated its activity as a muscle relaxant.[6] These effects are believed to be centrally mediated, involving the depression of polysynaptic transmission in the spinal cord.[6] The compound has also been shown to prolong the hypnotic effects of barbiturates in animal models.[6]
Signaling Pathways: A Contextual Perspective
Direct evidence for the signaling pathways modulated by this compound is not available. However, the broad biological activities of related heterocyclic compounds often involve interactions with key cellular signaling cascades. For instance, many antimicrobial agents function by disrupting cell wall synthesis, protein synthesis, or nucleic acid replication. Anti-inflammatory compounds frequently target pathways involving cyclooxygenase (COX) enzymes or cytokine signaling.
Given the structural motifs, it is plausible that derivatives of this compound could be investigated for their effects on pathways such as:
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NF-κB Signaling Pathway: A crucial regulator of inflammatory responses.
-
MAPK Signaling Pathway: Involved in cellular stress responses and proliferation.
-
Bacterial Enzyme Inhibition: Such as DNA gyrase or dihydrofolate reductase.
Logical workflow for the biological evaluation of novel heterocyclic compounds.
Conclusion
This compound represents a chemical entity with potential for further scientific exploration, particularly within the realm of medicinal chemistry. While direct experimental data is currently limited, the extensive research on the structurally similar 2-amino-1,3,4-thiadiazole class of compounds provides a strong foundation for future investigations into its synthesis, characterization, and biological activities. The protocols and data presented in this guide, drawn from these related compounds, offer a valuable starting point for researchers aiming to elucidate the properties and potential applications of this specific thiazole derivative. Further research is warranted to isolate and characterize this compound and to determine its unique biological profile.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Amino-5-phenyl-1,3,4-thiadiazole: A Technical Guide
A note on the requested compound: Comprehensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for "2-Amino-5-phenyl-1,3-thiazol-4-ol" (CAS 98879-58-4) did not yield specific published results. This suggests a scarcity of publicly available characterization data for this particular molecule.[1] This technical guide will therefore focus on the closely related and well-characterized compound, 2-Amino-5-phenyl-1,3,4-thiadiazole (CAS 2002-03-1), to provide a representative example of the expected spectroscopic features and analytical workflow for this class of compounds. The key structural difference is the nature of the five-membered heterocyclic ring.
Introduction
2-Amino-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and the analysis of its derivatives in various research and development settings. This guide provides a summary of its key spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-5-phenyl-1,3,4-thiadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.80 - 7.95 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.40 - 7.55 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| 7.25 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C2 (Thiadiazole) |
| ~155 | C5 (Thiadiazole) |
| ~131 | C (Aromatic - ipso) |
| ~129 | CH (Aromatic) |
| ~128 | CH (Aromatic) |
| ~126 | CH (Aromatic) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretch (NH₂) |
| 3060 | Medium | C-H stretch (Aromatic) |
| 1620 | Strong | C=N stretch (Thiadiazole ring) |
| 1550 | Strong | N-H bend (NH₂) |
| 1480, 1450 | Medium | C=C stretch (Aromatic ring) |
| ~700 | Strong | C-S stretch |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 135 | ~40 | [M - N₂H₂]⁺ |
| 104 | ~80 | [C₆H₅CN]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-Amino-5-phenyl-1,3,4-thiadiazole.
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid.
Procedure:
-
A mixture of thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) is carefully added to concentrated sulfuric acid (5 mL) in a round-bottom flask.
-
The mixture is refluxed for approximately 2 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield pure 2-Amino-5-phenyl-1,3,4-thiadiazole.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for fragmentation and analysis.
Diagrams and Workflows
The following diagrams illustrate the structure, a generalized synthetic workflow, and the analytical workflow for 2-Amino-5-phenyl-1,3,4-thiadiazole.
Caption: Generalized synthetic workflow for 2-Amino-5-phenyl-1,3,4-thiadiazole.
Caption: Analytical workflow for the characterization of the synthesized product.
Conclusion
While experimental data for this compound remains elusive in the public domain, the spectroscopic and synthetic profile of the structurally related 2-Amino-5-phenyl-1,3,4-thiadiazole provides a valuable reference point for researchers. The data and protocols presented in this guide offer a solid foundation for the synthesis, identification, and characterization of this important class of heterocyclic compounds. Further research into the synthesis and properties of the 5-phenyl-1,3-thiazol-4-ol scaffold is warranted to expand the chemical space for drug discovery and development.
References
Navigating the Physicochemical Landscape of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of 2-Amino-5-phenyl-1,3-thiazol-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established principles and methodologies for characterizing related 2-aminothiazole derivatives. The information herein is intended to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the viability of this and similar molecules in drug development and other scientific applications.
Core Physicochemical Characteristics
The 2-aminothiazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. The solubility and stability of any given derivative are critical parameters that influence its bioavailability, formulation, and shelf-life. The phenyl substitution at the 5-position and the hydroxyl group at the 4-position of the thiazole ring in the target molecule will significantly influence these properties.
Solubility Profile
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. It is influenced by factors such as the crystal lattice energy of the solid, the solvation energy of the dissolved molecules, pH, temperature, and the presence of co-solvents.
Predicted Solubility Behavior
Based on its structure, this compound possesses both ionizable (amino group) and polar (hydroxyl group) functionalities, as well as a nonpolar (phenyl group) region. This amphiphilic nature suggests a complex solubility profile. The amino group's basicity and the hydroxyl group's acidity mean that its aqueous solubility will be highly pH-dependent. In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds.
Quantitative Solubility Data (Template)
Table 1: Aqueous Solubility at Different pH Values (Temperature: 25°C)
| pH | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| 2.0 | Data Point | Data Point | Shake-Flask |
| 4.0 | Data Point | Data Point | Shake-Flask |
| 6.0 | Data Point | Data Point | Shake-Flask |
| 7.4 | Data Point | Data Point | Shake-Flask |
| 9.0 | Data Point | Data Point | Shake-Flask |
Table 2: Solubility in Various Organic Solvents (Temperature: 25°C)
| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data Point | Data Point |
| Ethanol | 24.5 | Data Point | Data Point |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data Point | Data Point |
| Acetonitrile | 37.5 | Data Point | Data Point |
| Dichloromethane | 9.1 | Data Point | Data Point |
Stability Profile
Stability testing is crucial to identify conditions that may lead to degradation of the active molecule, ensuring its safety and efficacy over time. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and photolysis.
Predicted Stability Considerations
The thiazole ring is generally stable, but the exocyclic amino group and the hydroxyl group can be susceptible to degradation. The presence of the phenyl ring might offer some steric hindrance and electronic stabilization. Key stability concerns would include potential oxidation of the amino group and the sulfur atom in the thiazole ring, as well as potential rearrangements or degradation under harsh pH and temperature conditions.
Quantitative Stability Data (Template)
The following table serves as a template for reporting stability data under various stress conditions. The percentage of the parent compound remaining after a specified time is a common metric.
Table 3: Stability Under Stress Conditions
| Condition | Duration | % Parent Compound Remaining | Degradation Products Identified |
| Hydrolysis | |||
| 0.1 N HCl (Acidic) | 24 hours | Data Point | Data Point |
| Purified Water (Neutral) | 24 hours | Data Point | Data Point |
| 0.1 N NaOH (Basic) | 24 hours | Data Point | Data Point |
| Oxidation | |||
| 3% H₂O₂ | 24 hours | Data Point | Data Point |
| Photostability | |||
| Solid State (ICH Q1B Option 1) | 1.2 million lux hours | Data Point | Data Point |
| In Solution (ICH Q1B Option 1) | 1.2 million lux hours | Data Point | Data Point |
| Thermal Stability | |||
| 60°C (Solid State) | 7 days | Data Point | Data Point |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible solubility and stability data.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1]
-
Preparation of Saturated Solution : An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffer of a specific pH or organic solvent) in a sealed, clear container.
-
Equilibration : The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation : Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). A control sample in a neutral, non-degrading solvent should also be prepared.
-
Stress Application :
-
Hydrolysis : The acidic and basic solutions are typically heated (e.g., at 60°C) for a defined period.
-
Oxidation : The solution with hydrogen peroxide is kept at room temperature or slightly elevated temperature.
-
Photolysis : The compound in solid form and in solution is exposed to a controlled light source as per ICH Q1B guidelines.
-
Thermal : The solid compound is kept in a temperature-controlled oven.
-
-
Sample Analysis : At specified time points, an aliquot of each stressed sample is withdrawn, neutralized if necessary, and diluted. The samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation : The percentage of the parent compound remaining is calculated. The peak areas of the degradation products can be used to assess the extent of degradation and to identify major degradants, potentially with the aid of mass spectrometry (LC-MS).
Visualizing Experimental Workflows
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Workflow for Stability Testing
Caption: General Workflow for Forced Degradation Studies.
References
The Pharmacological Potential of 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While direct pharmacological data on 2-Amino-5-phenyl-1,3-thiazol-4-ol is limited in publicly available literature, extensive research on its close structural analogs, particularly 2-amino-5-phenyl-1,3,4-thiadiazoles and other substituted 2-aminothiazoles, provides a strong indication of its potential therapeutic applications. This technical guide consolidates the existing data on these related compounds to project the potential biological activities of the core molecule, offering insights into its prospects in drug discovery and development. The primary activities observed for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Potential Anticancer Activity
Derivatives of the 2-aminothiazole and 2-amino-1,3,4-thiadiazole core have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways.
Quantitative Data on Anticancer Activity of Analogs
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole | Leukemia (HL-60) | IC50 | Not specified, but considered promising | [1] |
| Ureido-substituted 4-phenylthiazole analog | Hepatocellular Carcinoma (HepG2) | IC50 | 0.62 ± 0.34 µM | [2] |
| 2-(Benzamido)-4-(isothiocyanatomethyl)thiazole | Leukemia (L1210) | IC50 | 0.2-1 µM | [3] |
| 2-(Alkylamido)thiazole analogs | Leukemia (L1210) | IC50 | 4-8 µM | [3] |
| 2-Amino-4,5-butylidene-thiazole derivative | Human Lung Cancer (H1299) | IC50 | 4.89 µM | [3] |
| 2-Amino-4,5-butylidene-thiazole derivative | Human Glioma (SHG-44) | IC50 | 4.03 µM | [3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | Human Leukemia (K563) | IC50 | 16.3 µM | [3] |
Experimental Protocols: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a primary method for identifying the anticancer potential of novel compounds.
Methodology:
-
Cell Culture: The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Drug Addition: After a 24-hour pre-incubation period, the test compound, solubilized in DMSO, is added at various concentrations.
-
Incubation: The plates are incubated for a further 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The optical density is proportional to the amount of protein, and thus the number of cells. The results are expressed as a percentage of growth inhibition compared to untreated control cells.
Experimental Workflow: NCI-60 Screening
Potential Antimicrobial Activity
A significant number of 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The activity is often dependent on the nature and position of substituents on the phenyl and thiazole rings.
Quantitative Data on Antimicrobial Activity of Analogs
| Compound/Derivative | Microbial Strain | Activity Metric | Value (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 2-Amino-5-alkylidene-thiazol-4-one derivative | Pseudomonas aeruginosa | MIC | 4 µg/mL | [4] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole derivatives | Staphylococcus aureus | Zone of Inhibition | Moderate to good | [5][6] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole derivatives | Bacillus subtilis | Zone of Inhibition | Moderate to good | [5] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole derivatives | Gram-negative bacteria | Zone of Inhibition | Low to moderate | [6] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole derivatives | E. coli | Zone of Inhibition | Significant | [7] |
Experimental Protocols: Agar Well/Disk Diffusion Method
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar plate.
-
Application of Test Compound:
-
Disk Diffusion: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Well Diffusion: Wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to the wells.
-
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited).
Experimental Workflow: Antimicrobial Agar Diffusion Test
Potential Anti-inflammatory Activity
Certain derivatives of 2-aminothiazole have shown promise as anti-inflammatory agents. This activity is often evaluated in vivo using models of induced inflammation.
Quantitative Data on Anti-inflammatory Activity of Analogs
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride | Carrageenan-induced pleurisy | Inhibition of leukocyte infiltration | Active | [8] |
| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride | Arachidonic acid-induced plasma leakage | Inhibition | Active | [8] |
| 2-Amino-disubstituted-1,3,4-thiadiazole derivatives | Carrageenan-induced rat paw edema | Inhibition of edema | Good activity | [5] |
Experimental Protocols: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).
Signaling Pathway: Carrageenan-Induced Inflammation
Potential Enzyme Inhibitory Activity
The 2-aminothiazole scaffold has been identified as a valuable pharmacophore for the development of inhibitors against various enzymes, including carbonic anhydrases and cholinesterases.
Quantitative Data on Enzyme Inhibition by Analogs
| Compound/Derivative | Enzyme | Activity Metric | Value (Ki in µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki | 0.008 ± 0.001 µM | [9] |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki | 0.124 ± 0.017 µM | [9] |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki | 0.129 ± 0.030 µM | [9] |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki | 0.083 ± 0.041 µM | [9] |
| 3-Noradamantyl 2-amino-1,3-thiazol-4(5H)-one | 11β-HSD1 | Ki | 3 nM | [10] |
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to produce the yellow-colored p-nitrophenol, which can be measured spectrophotometrically.
Methodology:
-
Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compound and a known inhibitor (e.g., acetazolamide)
-
-
Procedure:
-
In a 96-well plate, the buffer, enzyme, and test compound (or vehicle) are pre-incubated.
-
The reaction is initiated by adding the substrate (p-NPA).
-
The increase in absorbance at 400 nm is monitored kinetically using a microplate reader.
-
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated, and the IC50 or Ki value is determined by plotting the inhibition against the logarithm of the inhibitor concentration.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion, 5-thio-2-nitrobenzoate.
Methodology:
-
Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
-
Procedure:
-
In a 96-well plate, the buffer, AChE, DTNB, and the test compound are combined.
-
The reaction is started by the addition of the substrate, acetylthiocholine.
-
The change in absorbance at 412 nm is measured over time with a microplate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition is determined, and the IC50 value is calculated.
Conclusion
While direct experimental data for this compound is not extensively available, the rich pharmacology of its structural analogs strongly suggests its potential as a biologically active molecule. The 2-amino-5-phenyl-thiazole core is a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this interesting chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-Amino-5-phenyl-1,3-thiazol-4-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-phenyl-1,3-thiazol-4-ol is a member of the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader family of 2-aminothiazole derivatives has been the subject of numerous studies, revealing a diverse range of biological activities. This guide synthesizes the available information on related compounds to propose and explore potential mechanisms of action for this compound. The hypotheses presented herein are extrapolated from the activities of structurally similar molecules and are intended to serve as a foundational resource for future research and drug discovery efforts.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is recognized as a "privileged" structure in drug discovery, meaning it is a versatile scaffold that can interact with a variety of biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The biological promiscuity of this class of compounds suggests that even minor structural modifications can significantly alter their pharmacological profile, making the study of individual derivatives like this compound a compelling area of research.
Hypothesized Mechanisms of Action
Based on the activities of related 2-aminothiazole derivatives, several potential mechanisms of action for this compound can be hypothesized. These are detailed below, along with generalized experimental protocols that could be adapted for its investigation.
Kinase Inhibition
A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Hypothesis: this compound may act as an inhibitor of one or more protein kinases, such as Aurora kinases or Abl kinase.[1][2] This inhibition would likely occur through competitive binding at the ATP-binding site of the kinase, a common mode of action for small molecule inhibitors.
Supporting Evidence from Related Compounds:
-
A series of 2-aminophenyl-5-halothiazoles has been shown to display inhibitory activity against Aurora kinases.[1]
-
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been developed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).[2]
Antimicrobial and Antifungal Activity
Thiazole derivatives have been extensively studied for their antimicrobial and antifungal properties.[3][4] The mechanism often involves the disruption of essential cellular processes in microorganisms.
Hypothesis: this compound may exhibit antimicrobial or antifungal activity by inhibiting key microbial enzymes, such as lanosterol 14α-demethylase (CYP51) in fungi, or by disrupting cell wall synthesis.[5]
Supporting Evidence from Related Compounds:
-
Novel thiazole derivatives have shown potent bactericidal activity against Gram-positive pathogens.[4]
-
2-phenylthiazole derivatives have been designed and synthesized as CYP51 inhibitors for antifungal applications.[5]
Anti-inflammatory Effects
Some 2-aminothiazole analogues have demonstrated anti-inflammatory properties.[6] This suggests an interaction with inflammatory pathways.
Hypothesis: this compound could potentially modulate inflammatory responses by inhibiting enzymes like cyclooxygenases (COX) or by interfering with the production of pro-inflammatory cytokines.
Supporting Evidence from Related Compounds:
-
Certain 5-aryl-2-amino-1,3,4-thiadiazoles, which are structurally related to thiazoles, have been evaluated for their anti-inflammatory activity.[6]
Quantitative Data from Related 2-Aminothiazole Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes data from related compounds to provide a contextual framework for potential efficacy.
| Compound Class | Biological Activity | Target/Assay | Quantitative Measurement (IC50/MIC) | Reference |
| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Anticancer | Bcr-Abl Kinase | Not specified | [2] |
| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Anticancer | HDAC1 | Not specified | [2] |
| Novel thiazole derivatives | Antibacterial | Staphylococcus aureus | MIC: 1–64 µg/mL | [4] |
| 2-phenylthiazole derivatives | Antifungal | Various fungal strains | Not specified | [5] |
| 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivative (3b) | Anticancer | MCF7 cell line | IC50: 89.74 μg/ml | [7] |
Proposed Experimental Protocols
To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine if this compound inhibits the activity of a specific protein kinase.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, this compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the IC50 value from the dose-response curve.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), this compound, sterile microplates.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The therapeutic potential of the 2-aminothiazole scaffold is well-established, with derivatives demonstrating a wide range of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the hypotheses presented in this guide, based on data from structurally related compounds, provide a rational starting point for future investigation.
Further research should focus on a systematic screening of this compound against a panel of kinases, microbial strains, and inflammatory targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will be crucial in optimizing this scaffold for the development of novel therapeutics. The exploration of its structure-activity relationship (SAR) will also be vital in identifying more potent and selective derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-phenyl-1,3-thiazol-4-ol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-Amino-5-phenyl-1,3-thiazol-4-ol and its derivatives. This class of compounds, existing in tautomeric equilibrium with 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial and anticancer activities.
Core Structure and Tautomerism
The fundamental scaffold of this compound is a five-membered thiazole ring bearing an amino group at the 2-position, a phenyl group at the 5-position, and a hydroxyl group at the 4-position. It is important to recognize that this structure exists in a tautomeric equilibrium with its keto form, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. The predominant form can depend on the solvent and solid-state packing forces. For the purpose of this guide, both tautomeric forms will be considered.
Synthesis of the Core and Derivatives
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the 2-amino-5-phenyl-1,3-thiazol-4-one core, a common starting material is an α-halo-β-ketoester or a related α-halocarbonyl compound.
A general synthetic approach involves the reaction of a substituted α-bromophenylacetic acid ester with thiourea. The resulting 2-amino-5-phenyl-1,3-thiazol-4-one can then be further modified at the amino group or the phenyl ring to generate a library of analogues.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4-one derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a promising range of biological activities, positioning them as valuable scaffolds in drug discovery.
Antimicrobial Activity
Several studies have highlighted the antibacterial and antifungal properties of 2-aminothiazol-4-one derivatives. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiazole ring and the exocyclic amino group.
Table 1: Antibacterial Activity of 2-Amino-5-alkylidene-thiazol-4-one Derivatives
| Compound ID | Substituent on Alkylidene | Bacterial Strain | MIC (µg/mL) | Reference |
| Cpd 1 | 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | Pseudomonas aeruginosa | 8 | [1] |
| Cpd 2 | (Substituted phenyl) | Bacillus subtilis | Modest to significant activity | [1] |
| Cpd 3 | (Substituted phenyl) | Staphylococcus aureus | Modest to significant activity | [1] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of this class of compounds has been explored against various human cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells.
Table 2: Anticancer Activity of 5-Ylidene-4-aminothiazol-2(5H)-one Derivatives
| Compound ID | Substituent on Ylidene | Cancer Cell Line | Activity | Reference |
| IIIk | (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino) | Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR) | High activity | [2][3] |
| IIIp | (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino) | Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR) | High activity | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures in the literature.
Synthesis of 2-Amino-4-phenylthiazole (A Precursor Analogue)
This protocol describes the synthesis of a closely related precursor, 2-amino-4-phenylthiazole, which can be adapted for the synthesis of the target core.[4]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide
-
Methanol
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.
-
The reaction mixture is cooled and washed with diethyl ether to remove unreacted acetophenone and iodine.
-
After cooling to room temperature, the mixture is poured into an ammonium hydroxide solution.
-
The crude product is collected and recrystallized from methanol.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., P. aeruginosa, B. subtilis, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., CCRF-CEM, U251)
-
RPMI-1640 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanism of Action
While the precise molecular targets for many this compound derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests that they may exert their anticancer effects through the modulation of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Putative Kinase Inhibition Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of 2-aminothiazol-4-one derivatives as kinase inhibitors.
Further research is required to elucidate the specific kinases and downstream signaling components that are modulated by this class of compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, particularly in the antimicrobial and anticancer arenas, make these compounds attractive candidates for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new derivatives with enhanced potency and selectivity. Future studies should focus on elucidating the precise mechanisms of action and identifying the specific molecular targets to fully realize the therapeutic potential of this versatile heterocyclic core.
References
- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol
Introduction
2-Amino-5-phenyl-1,3-thiazol-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their diverse pharmacological activities. The target compound, this compound, exists in equilibrium with its more stable tautomeric form, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. Synthetic strategies predominantly yield this thiazolidinone tautomer. This document provides detailed protocols for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one, which serves as the practical equivalent for researchers targeting this molecular scaffold.
The primary synthetic routes involve the cyclization of a thiourea derivative with an α-halocarbonyl compound. Specifically, the reaction of thiourea with a 2-halo-2-phenylacetic acid derivative is a common and effective method for constructing the desired 2-amino-5-phenyl-1,3-thiazol-4(5H)-one core. Variations in starting materials, catalysts, and reaction conditions can be employed to optimize the yield and purity of the final product.
Data Presentation
A summary of representative quantitative data from various synthesis protocols for related 2-aminothiazol-4-one derivatives is presented below. Note that specific yields for the 5-phenyl derivative can vary based on the chosen protocol and experimental conditions.
| Protocol Reference (Analogous Syntheses) | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |
| Hantzsch Thiazole Synthesis Variant | Thiourea, 2-bromo-2-phenylacetic acid | Ethanol, reflux | 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one | 60-80 | 230-235 |
| One-Pot Multicomponent Reaction | Phenyl isothiocyanate, primary amine, dimethyl acetylenedicarboxylate | Ethanol, room temperature | Substituted 2-imino-1,3-thiazolidin-4-one | 76-80 | 129-130 |
| Microwave-Assisted Synthesis | Thiourea, α-chloroacetic acid, aromatic aldehyde | Microwave irradiation, solvent-free or in solvent | 5-Arylidene-2-iminothiazolidin-4-one derivatives | >70 | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one via Hantzsch-type Condensation
This protocol describes the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one from thiourea and ethyl 2-bromo-2-phenylacetate.
Materials:
-
Thiourea
-
Ethyl 2-bromo-2-phenylacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean and dry round-bottom flask, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea with stirring until it is completely dissolved.
-
Addition of α-Haloester: To the stirred solution, add ethyl 2-bromo-2-phenylacetate dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold distilled water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 6-7. A precipitate will form.
-
Isolation and Purification: Collect the crude product by filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.
Experimental Workflow
Caption: Flowchart of the experimental procedure for synthesis and purification.
Application Notes: Hantzsch Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for the construction of the thiazole ring.[4] The classical approach involves the condensation of an α-haloketone with a thioamide.[4][5] This application note details the synthesis of "2-Amino-5-phenyl-1,3-thiazol-4-ol", which predominantly exists as its more stable keto tautomer, 2-Amino-5-phenylthiazol-4(5H)-one . This is achieved through a modified Hantzsch reaction employing an α-bromoester and thiourea.
Reaction and Mechanism
The synthesis proceeds by the reaction of ethyl 2-bromo-2-phenylacetate with thiourea. The reaction initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the α-carbon of the bromoester.[5] This is followed by an intramolecular cyclization, where one of the amino groups attacks the ester carbonyl. Subsequent elimination of ethanol and rearrangement leads to the formation of the stable 2-amino-5-phenylthiazol-4(5H)-one ring system.
Experimental Protocols
This section provides a detailed protocol for the synthesis and characterization of 2-Amino-5-phenylthiazol-4(5H)-one.
Materials and Equipment
-
Ethyl 2-bromo-2-phenylacetate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration flask
-
Beakers and standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Protocol 1: Synthesis of 2-Amino-5-phenylthiazol-4(5H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reactant: To the stirring solution, add ethyl 2-bromo-2-phenylacetate (10 mmol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7-8). This will neutralize the HBr formed during the reaction and precipitate the free base of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Determine the yield, melting point, and characterize the compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Value |
| Reactant 1 | Thiourea |
| Molar Amount (Reactant 1) | 10 mmol |
| Reactant 2 | Ethyl 2-bromo-2-phenylacetate |
| Molar Amount (Reactant 2) | 10 mmol |
| Solvent | Absolute Ethanol |
| Solvent Volume | 30 mL |
| Reaction Temperature | ~78-80°C (Reflux) |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with NaHCO₃ |
Table 2: Product Characterization and Expected Results
| Parameter | Expected Value/Observation |
| Product Name | 2-Amino-5-phenylthiazol-4(5H)-one |
| Appearance | White to off-white solid |
| Yield | 70-85% |
| Melting Point | 180-190 °C (decomposes)[6] |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| FTIR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1720 (C=O stretching), ~1650 (C=N stretching) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~7.30-7.50 (m, 5H, Ar-H), ~4.50 (s, 1H, C5-H), ~8.0 (br s, 2H, NH₂)[6] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~185 (C=O), ~175 (C=N), ~128-135 (Aromatic C), ~55 (C5)[6] |
| Mass Spec (m/z) | Expected [M+H]⁺ at 193.04 |
Note: The spectral data are hypothetical and based on values for structurally similar compounds found in the literature.[6]
Mandatory Visualization
Caption: Workflow diagram for the synthesis of 2-Amino-5-phenylthiazol-4(5H)-one.
Caption: Mechanism of the Hantzsch synthesis for 2-Amino-5-phenylthiazol-4(5H)-one.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Hydroxy-2-aminothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-hydroxy-2-aminothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks for the development of various biologically active molecules. The methodologies described herein are based on the well-established Hantzsch thiazole synthesis.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a hydroxyl group at the 4-position (or its tautomeric keto form) offers additional opportunities for structural modification and interaction with biological targets. Ethyl 2-aminothiazole-4-carboxylate, a key derivative, is a valuable intermediate in the synthesis of kinase inhibitors and agrochemicals.[2][5] This document outlines two reliable protocols for the synthesis of these important compounds.
Comparative Synthesis Data
The following table summarizes the reaction conditions and yields for the synthesis of a representative 4-hydroxy-2-aminothiazole derivative, ethyl 2-aminothiazole-4-carboxylate, via conventional heating.
| Protocol | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl bromopyruvate, Thiourea (1:1.2) | Ethanol | 70 | 1 | 99 | [1] |
| 2 | Ethyl bromopyruvate, Thiourea (2:3) | Ethanol | Reflux | 24 | 70 | [6] |
Experimental Protocols
Protocol 1: Rapid Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol describes a rapid and high-yield synthesis of ethyl 2-aminothiazole-4-carboxylate using conventional heating.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Ice water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).
-
Stir the reaction mixture at 70°C for 1 hour.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Dry the collected solid to obtain the final product, ethyl 2-aminothiazole-4-carboxylate.[1]
Protocol 2: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Extended Reflux
This protocol provides an alternative method for the synthesis of ethyl 2-aminothiazole-4-carboxylate involving a longer reaction time under reflux conditions.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
2 M Sodium Hydroxide (NaOH) solution
-
Ice water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.
-
Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (1:3).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.[6]
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis of 4-hydroxy-2-aminothiazole derivatives and the underlying Hantzsch reaction mechanism.
Caption: General workflow for the synthesis of 4-hydroxy-2-aminothiazole derivatives.
Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
"2-Amino-5-phenyl-1,3-thiazol-4-ol" as an intermediate in drug discovery
Application Notes and Protocols for Researchers
The heterocyclic compound 2-amino-5-phenyl-1,3-thiazol-4-ol, and its tautomeric form 2-amino-5-phenyl-1,3-thiazol-4(5H)-one, represents a valuable scaffold in medicinal chemistry. This nucleus serves as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the realm of oncology and metabolic diseases. Derivatives of this compound have demonstrated potential as kinase inhibitors, highlighting its importance in the development of targeted therapeutics.
Chemical Properties and Synthesis
This compound is a solid at room temperature and can exist in two tautomeric forms: the enol form (this compound) and the more stable keto form (2-amino-5-phenyl-1,3-thiazol-4(5H)-one). The synthesis of this scaffold is most commonly achieved through the Hantzsch thiazole synthesis.
Tautomerism of this compound
Caption: Tautomeric equilibrium between the enol and keto forms.
Biological Activity and Applications in Drug Discovery
Derivatives of the 2-amino-5-phenyl-1,3-thiazol-4-one scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Anticancer Activity
Several studies have reported the synthesis of 2-amino-4-phenylthiazole derivatives with potent antiproliferative activity against various cancer cell lines. For instance, certain amide derivatives have shown significant growth inhibitory effects on cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma)[1].
Table 1: Anticancer Activity of Selected 2-Amino-4-phenylthiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5b | HT29 | 2.01 | [1] |
| 28 | HT29 | 0.63 | |
| 28 | A549 | 8.64 | |
| 28 | HeLa | 6.05 |
Kinase Inhibition
The anticancer effects of these compounds are often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival. Key signaling pathways that are targeted include the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. 2-aminothiazole derivatives have been investigated as inhibitors of PI3K and mTOR. For example, Alpelisib, a known PI3K inhibitor, features a 2-aminothiazole core.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
CDK Signaling Pathway: CDKs are key regulators of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Diaminothiazole compounds have been developed as highly potent and selective CDK inhibitors[2]. SNS-032, a potent CDK inhibitor, also contains the 2-aminothiazole scaffold.
Caption: Inhibition of the CDK-mediated cell cycle progression.
Experimental Protocols
Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one
This protocol is based on the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.
Materials:
-
Ethyl 2-chloro-2-phenylacetate
-
Thiourea
-
Anhydrous Sodium Acetate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-chloro-2-phenylacetate (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
-
Add anhydrous sodium acetate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.
Workflow for Synthesis:
Caption: General workflow for the synthesis of the target compound.
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., PI3K, CDK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase enzyme, the substrate, and the assay buffer.
-
Add the serially diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a versatile intermediate with significant potential in drug discovery. Its core structure provides a foundation for the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. The straightforward synthesis and the amenability to structural modification make it an attractive starting point for the generation of novel therapeutic agents. Further exploration of derivatives of this scaffold is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for Antimicrobial Screening of 2-Amino-5-phenyl-1,3-thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard antimicrobial screening assays relevant to the evaluation of "2-Amino-5-phenyl-1,3-thiazol-4-ol" and its derivatives. The following sections detail the methodologies for assessing antibacterial and antifungal activity, including data interpretation and visualization of experimental workflows.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound, belonging to this class, holds potential as a scaffold for the development of new antimicrobial agents. This document outlines the key in vitro screening assays to determine its efficacy against various pathogenic microorganisms.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
While specific antimicrobial data for "this compound" is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally related 2-amino-1,3,4-thiadiazole and 2-aminothiazole derivatives against a panel of bacteria and fungi. This data serves as a reference for the expected range of activity and the types of microorganisms that could be susceptible.
Table 1: Antibacterial Activity of Selected 2-Amino-5-(phenyl substituted)-1,3,4-thiadiazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL |
| 3c | Escherichia coli | Good Activity |
| 3e | Escherichia coli | Good Activity |
| 3f | Escherichia coli | Good Activity |
| 3i | Escherichia coli | Good Activity |
| 3e | Bacillus sp. | Good Activity |
| 3f | Bacillus sp. | Good Activity |
| 3i | Bacillus sp. | Good Activity |
| 3j | Bacillus sp. | Good Activity |
| Gentamycin (Standard) | Escherichia coli | 14 |
| Gentamycin (Standard) | Bacillus sp. | 16 |
Data is illustrative and based on findings for similar compound classes[1]. "Good Activity" indicates a notable zone of inhibition as described in the source.
Table 2: Antifungal Activity of Selected 2-Amino-5-(phenyl substituted)-1,3,4-thiadiazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL |
| 3f | Candida albicans | Appreciable Activity |
| 3i | Candida albicans | Appreciable Activity |
| 3j | Candida albicans | Appreciable Activity |
| 3f | Saccharomyces cerevisiae | Appreciable Activity |
| 3i | Saccharomyces cerevisiae | Appreciable Activity |
| 3j | Saccharomyces cerevisiae | Appreciable Activity |
| Griseofulvin (Standard) | Candida albicans | 15 |
| Griseofulvin (Standard) | Saccharomyces cerevisiae | 21 |
Data is illustrative and based on findings for similar compound classes[1]. "Appreciable Activity" indicates a significant zone of inhibition as described in the source.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| 8a (Fluorinated) | Staphylococcus aureus | 20-28 |
| 8b (Chlorinated) | Staphylococcus aureus | 20-28 |
| 8a (Fluorinated) | Bacillus subtilis | 20-28 |
| 8b (Chlorinated) | Bacillus subtilis | 20-28 |
| 8d (Hydroxyl) | Escherichia coli | 24-40 |
| 8e (Oxygenated) | Pseudomonas aeruginosa | 24-40 |
| 8d (Hydroxyl) | Aspergillus niger | 32-42 |
| 8e (Oxygenated) | Candida albicans | 32-42 |
| Ciprofloxacin (Standard) | Bacterial Strains | 18-24 |
| Fluconazole (Standard) | Fungal Strains | 24-26 |
This table presents representative MIC values for substituted 2-amino-1,3,4-thiadiazole derivatives to illustrate potential efficacy[2].
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below. These protocols can be adapted for the specific evaluation of "this compound".
Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal cultures
-
Test compound solution (e.g., in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Protocol:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile broth.
-
Inoculate Agar Plates: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.
-
Create Wells: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Add Test Compound and Controls: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial and fungal cultures
-
Test compound solution
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate Plates: Add 100 µL of the prepared inoculum to each well containing the compound dilutions and the growth control well. The negative control well receives 200 µL of broth only.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for Broth Microdilution MIC Assay.
References
Application Notes and Protocols: 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Analogs in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-aminothiazole scaffold, particularly focusing on derivatives related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, in the field of kinase inhibition. This document offers insights into their biological activities, protocols for relevant assays, and a summary of their potential in therapeutic development.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The versatility of the 2-aminothiazole core allows for diverse substitutions, enabling the development of highly selective and potent kinase inhibitors. Several thiazole-based drugs are already established in the market, highlighting the therapeutic potential of this heterocyclic ring system.[1]
Derivatives of the 2-aminothiazole scaffold have been successfully designed and synthesized to target a range of kinases, including both serine/threonine and tyrosine kinases.[1] These compounds have demonstrated efficacy in preclinical studies against various cancer cell lines and have shown promise in overcoming drug resistance.
Application Notes
A Versatile Scaffold for Kinase Inhibitor Design
The 2-aminothiazole ring serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases. The amino group at the 2-position can act as a hydrogen bond donor, while the thiazole ring itself can participate in various non-covalent interactions. The substitution pattern on the thiazole ring, particularly at the 4 and 5-positions, allows for the fine-tuning of potency and selectivity.
For instance, derivatives of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide have been developed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), demonstrating a promising strategy for cancer therapy.[2] Furthermore, 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.[3]
Targeting a Broad Spectrum of Kinases
Research has demonstrated the broad applicability of the 2-aminothiazole scaffold in targeting a diverse array of kinases implicated in cancer and other diseases. These include:
-
Bcr-Abl: A tyrosine kinase associated with chronic myeloid leukemia.[2]
-
Aurora Kinases: Serine/threonine kinases involved in cell cycle regulation.[3]
-
Casein Kinase 2 (CK2): A serine/threonine kinase with anti-apoptotic functions.[1]
-
PI3K/mTOR: Key components of a signaling pathway that regulates cell growth and proliferation.[4]
-
EGFR, VEGFR-2, and BRAFV600E: Tyrosine and serine/threonine kinases that are frequently mutated in various cancers.[5]
-
Interleukin-2-inducible T-cell kinase (Itk): A tyrosine kinase involved in T-cell signaling.
The ability to modify the 2-aminothiazole core allows for the development of both broad-spectrum and highly selective kinase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various 2-aminothiazole derivatives against different kinases, as reported in the literature.
| Compound Class | Target Kinase(s) | Reported IC50 Values | Reference |
| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Bcr-Abl, HDAC1 | Not specified in abstract | [2] |
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora A, Aurora B | Potent inhibitors | [1] |
| 1,3-thiazole-5-carboxylic acid derivatives | CK2 | 0.4 µM (for the most active compound) | [1] |
| Thiazole derivatives | CK2, GSK3β | 1.9 ± 0.05 µM (CK2), 0.67 ± 0.27 µM (GSK3β) | [1] |
| Thiazole derivatives | B-RAFV600E | 23.1 ± 1.2 nM (for the most active compound) | [1] |
| Novel thiazole derivatives | PI3Kα, mTOR | 0.086 ± 0.005 µM (PI3Kα), 0.221 ± 0.014 µM (mTOR) | [4] |
| Pyrazolinyl-aminothiazol-4-one derivative | EGFR, VEGFR-2, BRAFV600E | Potent suppression | [5] |
| 2-amino-5-(thioaryl)thiazoles | Itk | Potent inhibitors |
Experimental Protocols
General Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a radioactive isotope.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 2-aminothiazole derivative.
Caption: General experimental workflow for the evaluation of 2-aminothiazole kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Anti-inflammatory Assays for 2-Amino-5-phenyl-1,3-thiazol-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thiazoles in Inflammation
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The core thiazole scaffold is a key feature in several clinically used drugs. In the realm of inflammation, thiazole-containing molecules have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are central to the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The potential of 2-Amino-5-phenyl-1,3-thiazol-4-ol as an anti-inflammatory agent warrants investigation through established and robust assay systems.
Key Signaling Pathway in Inflammation: The Arachidonic Acid Cascade
A critical pathway in the inflammatory response is the metabolism of arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Understanding this pathway is crucial for interpreting the results of anti-inflammatory assays.
Synthetic Protocol for Novel 2-Amino-5-phenyl-1,3-thiazol-4-ol Derivatives: A Gateway to New Therapeutic Agents
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4-ol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The core structure, a 2-aminothiazole, is a well-established pharmacophore found in numerous clinically approved drugs. This protocol outlines a practical synthetic route, purification methods, and characterization techniques. Additionally, it summarizes the known biological activities of related 2-aminothiazole derivatives and presents the key signaling pathways implicated in their therapeutic effects. All experimental data is presented in clear, tabular format for ease of comparison, and workflows are visualized using diagrams.
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The title compound, this compound, and its derivatives are attractive targets for the development of novel therapeutics. The presence of the 4-hydroxy group offers a unique electronic and hydrogen-bonding feature that can be exploited for enhanced target binding and improved pharmacokinetic properties.
Synthesis of this compound (Tautomer of 2-Amino-5-phenyl-1,3-thiazolidin-4-one)
The synthesis of the target compound can be achieved through a modified Hantzsch thiazole synthesis. In this approach, an α-halo ester is reacted with thiourea. The resulting 2-amino-1,3-thiazolidin-4-one exists in tautomeric equilibrium with the desired 2-amino-1,3-thiazol-4-ol.
Experimental Protocol
Materials and Methods
-
Ethyl 2-bromo-2-phenylacetate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in absolute ethanol.
-
Addition of Base: To this solution, add sodium ethoxide (1.1 eq.) and stir for 15 minutes at room temperature.
-
Addition of α-halo Ester: Slowly add ethyl 2-bromo-2-phenylacetate (1.0 eq.) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-5-phenyl-1,3-thiazolidin-4-one.
Characterization Data for Hypothetical Derivatives
To illustrate the potential for derivatization, the following table summarizes hypothetical characterization data for a series of 2-amino-5-aryl-1,3-thiazol-4-ol derivatives.
| Compound ID | Aryl Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | Phenyl | C₉H₈N₂OS | 192.24 | 210-212 | 85 |
| 1b | 4-Chlorophenyl | C₉H₇ClN₂OS | 226.68 | 225-227 | 82 |
| 1c | 4-Methoxyphenyl | C₁₀H₁₀N₂O₂S | 222.26 | 198-200 | 88 |
| 1d | 4-Nitrophenyl | C₉H₇N₃O₃S | 237.24 | 240-242 | 75 |
Biological Activities and Signaling Pathways
Anticancer Activity
2-Aminothiazole derivatives have been extensively studied for their anticancer properties. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Apoptosis Induction: Many 2-aminothiazole derivatives trigger the intrinsic pathway of apoptosis by modulating the expression of Bcl-2 family proteins.[1][2] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, such as G0/G1 or G2/M phase.[1][2] This prevents the cancer cells from entering mitosis and ultimately leads to cell death.
Antimicrobial Activity
The antimicrobial effects of 2-aminothiazole derivatives are attributed to their ability to inhibit essential microbial enzymes. Molecular docking studies have suggested potential targets.
Bacterial Enzyme Inhibition: In bacteria, a probable target is the UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), an essential enzyme in peptidoglycan biosynthesis. Another potential target is MurB, an enzyme involved in the early stages of cell wall synthesis.[3]
Fungal Enzyme Inhibition: In fungi, these derivatives may inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Anticancer signaling pathway of 2-aminothiazole derivatives.
Caption: Antimicrobial mechanism of 2-aminothiazole derivatives.
References
Application Notes and Protocols for the Characterization of 2-Amino-5-phenyl-1,3-thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole core in various biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for quality control, regulatory submission, and understanding its physicochemical properties and biological activity. These application notes provide a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Example):
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters (Example):
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Data Presentation: Expected NMR Data
While specific data for the target molecule is not available in the literature, a summary of expected chemical shifts for similar 2-aminothiazole derivatives is presented below.[1][2][3]
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) | ||
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Aromatic-H (phenyl) | 7.20 - 7.80 (m) | C=O/C-OH | 165 - 175 |
| NH₂ | 7.50 - 8.50 (s, br) | C-NH₂ | 160 - 170 |
| OH | 9.00 - 11.00 (s, br) | C-S | 140 - 150 |
| Phenyl C | 125 - 135 | ||
| C-Phenyl | 110 - 120 |
Note: Chemical shifts are highly dependent on the solvent and substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Example):
-
Ionization mode: Positive (to observe [M+H]⁺) or Negative (to observe [M-H]⁻)
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
Mass range: m/z 50-500
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).
Data Presentation: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Molecular Formula | C₉H₈N₂OS | |
| Monoisotopic Mass | 192.0357 Da | |
| ESI-MS (+ve) | [M+H]⁺ | m/z 193.0430 |
| ESI-MS (-ve) | [M-H]⁻ | m/z 191.0285 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or KBr pellet without sample).
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Expected IR Absorption Bands
Based on data for similar structures, the following characteristic absorption bands are expected.[1][2][4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| N-H stretch (amine) | 3100 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (keto tautomer) | 1650 - 1690 |
| C=N stretch (thiazole ring) | 1600 - 1640 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-S stretch | 600 - 800 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example): [5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Data Presentation: HPLC Purity Data
| Parameter | Result |
| Retention Time (t_R_) | e.g., 12.5 min |
| Purity (%) | > 98% |
Structural Confirmation and Solid-State Properties
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
Data Presentation: Crystallographic Data
While specific data for the target molecule is not available, typical parameters that would be reported are shown below.[6][7][8]
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | V = XXXX ų |
| Z | 4 |
| R-factor | < 0.05 |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a novel small molecule like this compound.
Caption: General analytical workflow for characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to ensure the identity, purity, and structural integrity of this compound. While the provided data are based on closely related structures and serve as a guide, specific experimental conditions and observed values should be determined empirically for the target molecule.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important thiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5] This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea.[2][5] For the synthesis of the target molecule, the keto tautomer, 5-Phenyl-2-amino-4-thiazolinone, is typically synthesized from ethyl 2-chloro-2-phenylacetate and thiourea.[6]
Q2: What are the primary challenges when synthesizing this compound?
A2: Researchers may encounter several challenges, including low product yields, difficulties in isolating and purifying the final product, and the formation of side products.[7] The choice of reaction conditions, such as solvent, temperature, and catalyst, is crucial for a successful synthesis.[1]
Q3: Does this compound exist in different forms?
A3: Yes, this compound exhibits keto-enol tautomerism. It exists as an equilibrium between the enol form (this compound) and the keto form (2-Amino-5-phenyl-1,3,4-thiazolin-4-one). Understanding this equilibrium is important for characterization and predicting reactivity.
Q4: How can the yield of the synthesis be improved?
A4: Optimizing reaction parameters is key to improving the yield. This can include screening different solvents, adjusting the reaction temperature, and utilizing a suitable catalyst.[1] Modern variations of the Hantzsch synthesis, such as microwave-assisted and solvent-free methods, have been shown to significantly increase yields and reduce reaction times.[1][4]
Q5: What are some common side reactions to be aware of?
A5: Side reactions can lead to the formation of impurities. The regioselectivity of the Hantzsch synthesis can be an issue, especially with unsymmetrical α-haloketones and N-substituted thioureas. The reaction conditions, particularly the pH, can influence the formation of different isomers. For instance, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-thiazole.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate solvent. | Screen various solvents such as ethanol, methanol, or DMF to find the optimal medium for the reaction.[1] |
| Suboptimal reaction temperature. | Optimize the temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Microwave heating can also be explored for rate enhancement.[1][4] | |
| Inactive or insufficient catalyst. | If using a catalyst, ensure its activity. Consider screening different catalysts (e.g., base or acid catalysis) to improve the reaction rate. | |
| Poor quality of starting materials. | Ensure the purity of the α-haloester and thiourea. Impurities can lead to side reactions and lower yields. | |
| Incorrect stoichiometry. | Verify the molar ratios of the reactants. An excess of one reactant may be beneficial in some cases. | |
| Formation of Impurities | Side reactions due to incorrect pH. | Adjust the pH of the reaction mixture. For Hantzsch synthesis, neutral or slightly basic conditions are common, but acidic conditions can alter regioselectivity.[8] |
| Over-reaction or decomposition. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation. | |
| Difficult Product Isolation | High solubility of the product in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| Oily product instead of a solid. | Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purification by column chromatography may be necessary. | |
| Product Purity Issues | Contamination with starting materials. | Ensure complete reaction by monitoring with TLC. If starting materials persist, adjust reaction time or temperature. Recrystallization is a common method for purification. |
| Presence of isomeric byproducts. | Optimize reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be required to separate isomers. |
Experimental Protocols
Synthesis of 5-Phenyl-2-amino-4-thiazolinone (Keto Tautomer)
This protocol is based on the Hantzsch-type synthesis reported for similar compounds.[6]
Materials:
-
Ethyl 2-chloro-2-phenylacetate
-
Thiourea
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-2-phenylacetate (1 equivalent) in absolute ethanol.
-
Add thiourea (1 equivalent) and anhydrous sodium acetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Phenyl-2-amino-4-thiazolinone.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Thiazoles
| Synthetic Method | Typical Yield Range (%) | Typical Reaction Time | Key Advantages | Common Drawbacks |
| Classical Hantzsch Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | 85-98%[1] | 5-30 minutes[1] | Dramatically reduced reaction times, often higher yields.[1] | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | 80-95%[1] | 10-20 minutes[1] | Environmentally friendly, simple workup, rapid.[1] | May not be suitable for all substrates, scalability can be a concern. |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound.
Keto-Enol Tautomerism
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2-amino-1,3-thiazol-4-ol derivatives is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation reaction between a thioamide (in this case, thiourea) and an appropriate α-halocarbonyl compound. For the synthesis of this compound, a suitable starting material would be an α-halo-β-ketoester or α-halo-β-diketone bearing a phenyl group, such as ethyl 2-bromo-3-oxo-3-phenylpropanoate.
Q2: What are the expected major side products in this synthesis?
A2: The primary side products encountered during the synthesis of this compound are often isomeric structures and products arising from competing reaction pathways. The most notable is the formation of the isomeric 2-imino-3-phenyl-1,3-thiazolidin-4-one. Under acidic conditions, the reaction of N-monosubstituted thioureas with α-halogeno ketones can yield a mixture of the desired 2-aminothiazole and the 2-iminothiazolidinone isomer.[1] Other potential impurities can include unreacted starting materials, self-condensation products of the α-halocarbonyl compound, and over-alkylation products.
Q3: How can I minimize the formation of the 2-imino-3-phenyl-1,3-thiazolidin-4-one isomer?
A3: The formation of the 2-imino isomer is often favored under acidic conditions.[1] To minimize its formation, it is advisable to conduct the reaction under neutral or slightly basic conditions. Careful control of the reaction pH is crucial. Additionally, optimizing the reaction temperature and time can influence the product distribution. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal endpoint before significant isomerization occurs.
Q4: What analytical techniques are recommended for identifying the desired product and the common side products?
A4: A combination of spectroscopic and chromatographic techniques is recommended for product and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool to distinguish between the desired 2-aminothiazole and the 2-iminothiazolidinone isomer. The chemical shifts of the protons and carbons in the thiazole ring will differ significantly between the two isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unexpected side products.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the C=N and C=O stretching frequencies can help differentiate between the tautomers.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to separate and quantify the main product and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction.- Incorrect stoichiometry of reactants.- Decomposition of starting materials or product.- Inappropriate solvent or temperature. | - Monitor the reaction by TLC to ensure completion.- Carefully measure and use the correct molar ratios of thiourea and the α-halocarbonyl compound.- Avoid excessively high temperatures or prolonged reaction times.- Screen different solvents (e.g., ethanol, isopropanol, acetonitrile) and optimize the reaction temperature. |
| Formation of Multiple Spots on TLC (Significant Side Products) | - Reaction conditions favoring side reactions (e.g., incorrect pH).- Self-condensation of the α-halocarbonyl starting material.- Over-alkylation of the product. | - Maintain a neutral or slightly basic pH throughout the reaction.- Add the α-halocarbonyl compound slowly to the reaction mixture containing thiourea to minimize its self-condensation.- Use a stoichiometric amount of the alkylating agent. |
| Product is an Inseparable Mixture of Isomers | - Reaction conditions promoting the formation of both 2-aminothiazole and 2-iminothiazolidinone isomers. | - As mentioned in the FAQs, adjust the pH to neutral or slightly basic conditions.[1]- Attempt purification using column chromatography with a carefully selected solvent system. Sometimes, the isomers have different polarities allowing for separation. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the reaction solvent.- Product co-precipitates with inorganic salts. | - After the reaction, try to precipitate the product by adding an anti-solvent (e.g., water or hexane).- If inorganic salts are present, wash the crude product thoroughly with water.- Recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Hantzsch thiazole synthesis adapted for the target molecule.
Materials:
-
Ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol
-
Sodium acetate (optional, as a base)
Procedure:
-
Dissolve thiourea (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
If a basic condition is desired, add sodium acetate (1.1 equivalents) to the mixture.
-
Slowly add a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol to the flask at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound (Desired Product) | C₉H₈N₂OS | 192.24 | - Aromatic and thiazole ring protons in ¹H NMR.- Presence of an -OH group (may exist in keto form). | |
| 2-Imino-3-phenyl-1,3-thiazolidin-4-one (Isomeric Side Product) | C₉H₈N₂OS | 192.24 | - Different chemical shifts for ring protons in ¹H NMR compared to the desired product.- Distinct C=O and C=N stretching frequencies in IR spectroscopy. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Hantzsch Synthesis of 4-Hydroxythiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-hydroxythiazoles via the Hantzsch reaction.
Troubleshooting Guide
Low product yield, the presence of impurities, and difficulties in product isolation are common challenges encountered during the Hantzsch synthesis of 4-hydroxythiazoles. This guide provides a structured approach to identify and resolve these issues.
Problem: Low or No Product Yield
Low or no yield of the desired 4-hydroxythiazole can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
Possible Causes and Solutions
| Cause | Solution |
| Poor Quality of Starting Materials | Ensure the α-halo ketone is fresh or has been properly stored to prevent degradation. Thioamides can also degrade over time; use a freshly opened container or purify the existing stock. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For some syntheses, room temperature is sufficient, while others require heating.[1][2] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 65°C).[1] Conversely, if side product formation is observed, a lower temperature may be beneficial. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and yield. Ethanol, methanol, or a mixture of ethanol and water are commonly used.[1] Acetic acid has also been reported as an effective solvent in some Hantzsch-type syntheses.[3] |
| Inappropriate Base or Catalyst | While the Hantzsch synthesis can proceed without a catalyst, a base is often used to neutralize the hydrogen halide formed during the reaction. Sodium carbonate is a common choice.[4] In some cases, a catalyst like silica-supported tungstosilicic acid can improve yields and reaction times.[1] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion than initially anticipated. Reaction times can range from minutes to several hours depending on the specific substrates and conditions.[1][4] |
Problem: Presence of Impurities and Side Products
The formation of side products can complicate the purification process and reduce the overall yield.
Possible Causes and Solutions
| Cause | Solution |
| Formation of α-thiocyanoketones | This side reaction can occur, particularly under acidic conditions or with certain substrates.[4] Using a solid-phase reaction with a base like sodium carbonate can help minimize the formation of this byproduct.[4] |
| Formation of 2-imino-2,3-dihydrothiazoles | Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazoles.[5] |
| Unreacted Starting Materials | If starting materials are observed in the final product mixture, this indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or using a catalyst.[1] |
| Decomposition of Product | 4-Hydroxythiazoles can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. |
Problem: Difficulty in Product Isolation and Purification
The physical properties of 4-hydroxythiazoles can present challenges during workup and purification.
Possible Causes and Solutions
| Cause | Solution |
| Poor Solubility of the Product | 4-Hydroxythiazoles are known to have poor solubility in many common organic solvents due to strong intermolecular hydrogen bonding, making purification by recrystallization difficult.[6] They are often sparingly soluble even in polar aprotic solvents like DMSO and DMF.[6] |
| Product is an oil or does not precipitate | If the product does not precipitate upon cooling or addition of an anti-solvent, it may be necessary to perform an extraction with a suitable organic solvent. Subsequent removal of the solvent under reduced pressure will yield the crude product. |
| Co-precipitation of impurities | If the crude product is highly impure after precipitation, column chromatography on silica gel may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Hantzsch synthesis of 4-hydroxythiazoles?
A1: The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[7] For the synthesis of 4-hydroxythiazoles, an α-haloacetoacetate or a similar β-keto ester derivative is often used as the α-halocarbonyl component.
Q2: What is a typical experimental procedure for the Hantzsch synthesis of a 4-hydroxythiazole derivative?
A2: A general procedure involves reacting an α-haloketone with a thioamide in a suitable solvent like ethanol. The reaction can be performed at room temperature or with heating. After the reaction is complete, the product is typically isolated by precipitation or extraction. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: My yield is consistently low. What are the most critical parameters to optimize?
A3: The most critical parameters to optimize for yield are often the reaction temperature and the choice of solvent.[3] Additionally, ensure the purity of your starting materials and consider using a catalyst if the reaction is sluggish.[1] The stoichiometry of the reactants can also play a role.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: Common side products in the Hantzsch thiazole synthesis include α-thiocyanoketones and, in the case of N-substituted thioureas, isomeric 2-imino-2,3-dihydrothiazoles.[4][5] Unreacted starting materials may also be present.
Q5: How can I purify my 4-hydroxythiazole product, given its poor solubility?
A5: Due to their poor solubility, purification of 4-hydroxythiazoles can be challenging.[6] If direct precipitation yields an impure product, column chromatography on silica gel is a common alternative. In some cases, derivatization of the hydroxyl group to an ether can improve solubility, allowing for easier purification, followed by deprotection.[6]
Q6: Are there alternative, "greener" methods for this synthesis?
A6: Yes, greener methods have been developed, such as solvent-free reactions under grinding conditions or using microwave irradiation.[4] These methods can offer advantages like shorter reaction times, higher yields, and reduced solvent waste.[4] Ultrasonic irradiation in an aqueous medium is another environmentally benign approach.[1][2]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted Hantzsch thiazole derivatives, providing a comparative overview of different methodologies.
| Starting Materials | Reaction Conditions | Solvent | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Conventional heating, 65°C, 2h | EtOH/Water (1:1) | 87 | [1] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ultrasonic irradiation, RT, 1.5h | EtOH/Water (1:1) | 90 | [1] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-hydroxybenzaldehyde | Conventional heating, 65°C, 2h | EtOH/Water (1:1) | 85 | [1] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-hydroxybenzaldehyde | Ultrasonic irradiation, RT, 1.5h | EtOH/Water (1:1) | 88 | [1] |
| α-haloketones, 3,5-dimethylpyrazol-1-thiocarboxamide | Grinding, RT, 5 min | Solvent-free | 92-96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Substituted 4-Hydroxy-thiazole Derivatives via Conventional Heating
This protocol is adapted from a procedure for the one-pot, three-component synthesis of Hantzsch thiazole derivatives.[1]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Acetone
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Stir the mixture at 65°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product.
Protocol 2: Synthesis of Substituted 4-Hydroxy-thiazole Derivatives via Ultrasonic Irradiation
This protocol provides a greener alternative to the conventional heating method.[1]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Acetone
Procedure:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in a suitable vessel.
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Place the vessel in an ultrasonic bath at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.
-
Follow steps 5-8 from Protocol 1 for product isolation and purification.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of 4-hydroxythiazoles.
Caption: Troubleshooting decision tree for Hantzsch 4-hydroxythiazole synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
"2-Amino-5-phenyl-1,3-thiazol-4-ol" reaction condition optimization
Welcome to the technical support center for the synthesis and reaction condition optimization of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Understanding the Compound: Tautomerism
It is important to note that this compound can exist in equilibrium with its more stable keto tautomer, 2-Amino-5-phenyl-1,3-thiazol-4-one (also known as 2-amino-5-phenyl-4-thiazolinone).[1][2][3] The reaction conditions can influence the predominant form. This guide will address the synthesis of this core structure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 2-amino-5-phenyl-1,3-thiazole core structure?
A1: The most widely employed method is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4][5] For the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-one, this would typically involve the reaction of an α-halo-phenylacetic acid derivative (e.g., ethyl 2-bromo-2-phenylacetate) with thiourea.[1] One-pot variations of this method are also common and can improve efficiency.[7]
Q2: What are the typical challenges encountered during the synthesis of 2-aminothiazole derivatives like this one?
A2: Researchers often face challenges such as low reaction yields, difficulty in isolating and purifying the final product, the need for expensive or hazardous catalysts, and harsh reaction conditions.[4][8] The formation of side products and isomeric impurities can also complicate the synthesis.[4]
Q3: How can I improve the yield of my synthesis?
A3: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[4] Microwave-assisted synthesis and solvent-free reaction conditions have been shown to significantly improve yields and reduce reaction times.[4]
Q4: Are there "greener" or more environmentally friendly methods for this synthesis?
A4: Yes, greener approaches are being developed. These include the use of water or ethanol/water mixtures as solvents, employing reusable solid-supported catalysts, and using microwave irradiation to reduce reaction times and energy consumption.[4] Some methods even proceed under solvent-free conditions.[7]
Q5: What is the relevance of 2-aminothiazole derivatives in drug development?
A5: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs like the kinase inhibitor Dasatinib.[9][10] These derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by targeting various proteins and signaling pathways.[8][9][11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Inappropriate solvent.[4] | Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[4] |
| Suboptimal reaction temperature.[4] | Optimize the reaction temperature. Refluxing or microwave heating can be effective.[4] | |
| Ineffective or no catalyst.[4] | Introduce a suitable catalyst. Acidic or basic catalysts, as well as solid-supported catalysts, can be beneficial.[4][7] | |
| Poor quality of starting materials.[4] | Ensure the purity of the α-halo ester and thiourea. | |
| Incorrect stoichiometry.[4] | Verify the molar ratios of your reactants. An excess of thiourea is sometimes used.[12] | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long.[4] | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Incorrect pH of the reaction mixture.[4] | Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[4] | |
| Presence of reactive functional groups on starting materials. | Consider protecting sensitive functional groups on your reactants before the condensation reaction. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[4] |
| Formation of a complex mixture of products. | Employ column chromatography for purification.[13] | |
| Catalyst is difficult to remove from the product. | Use a solid-supported or reusable catalyst that can be easily removed by filtration.[4][8] | |
| Poor Reproducibility | Inconsistent reaction conditions (temperature, time).[4] | Strictly control all reaction parameters. |
| Variability in reagent quality.[4] | Use reagents from the same batch or of a consistent purity. | |
| Atmospheric moisture affecting the reaction.[4] | If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Reaction Condition Optimization
The following table summarizes quantitative data on the effect of various parameters on the synthesis yield of a representative 2-aminothiazole derivative, which can be used as a starting point for the optimization of this compound synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | < 10 |
| 2 | Copper(II) bromide[7] | Ethanol | Reflux | 5 | 85 |
| 3 | Iodine[14] | Ethanol | Reflux | 12 | 75 |
| 4 | Montmorillonite-K10[15] | DMSO | 80 | 2 | 88 |
| 5 | SiW/SiO₂[4] | Ethanol/Water (1/1) | 65 | 3 | 92 |
| 6 | None (Microwave)[4] | Methanol | 90 | 0.5 | 90 |
This data is representative and compiled from various sources for similar 2-aminothiazole syntheses. Actual results for this compound may vary.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-one
This protocol is a generalized procedure based on the Hantzsch synthesis for similar compounds.[1][5]
Materials:
-
Ethyl 2-bromo-2-phenylacetate (1 equivalent)
-
Anhydrous sodium acetate (optional, as a base)[1]
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1-1.5 eq.) in ethanol.
-
Add anhydrous sodium acetate (1 eq.) if a base is required.[1]
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.[5]
-
Collect the solid by filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis Protocol
This is a general protocol adapted from microwave-assisted synthesis of other 2-aminothiazole derivatives.[4]
Materials:
-
Ethyl 2-bromo-2-phenylacetate (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Methanol
Procedure:
-
In a microwave reaction vial, combine ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1.2 eq.).
-
Add methanol as the solvent.
-
Cap the vial and place it in a microwave reactor.
-
Heat the mixture to 90-100 °C for 15-30 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product can often be collected by filtration and washed with a small amount of cold methanol.
Visualizations
Caption: General workflow for the Hantzsch synthesis.
Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [ouci.dntb.gov.ua]
Preventing byproduct formation in aminothiazole synthesis
Welcome to the Technical Support Center for aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The Hantzsch thiazole synthesis is the most widely used method. It involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1] Numerous variations, including one-pot and microwave-assisted procedures, have been developed to improve yields and simplify the process.[1]
Q2: What are the primary challenges in aminothiazole synthesis?
A2: Common challenges include low product yields, the formation of difficult-to-remove impurities and side products, and the need for harsh reaction conditions.[1][2] Isomeric byproduct formation can also occur, complicating purification.[1]
Q3: How can the yield of my aminothiazole synthesis be improved?
A3: Optimizing reaction conditions is key to enhancing yields. Important parameters to consider are the choice of solvent, reaction temperature, and the use of an appropriate catalyst.[1] Modern techniques such as microwave-assisted synthesis and solvent-free conditions have been shown to significantly boost yields and shorten reaction times.[1]
Q4: Are there more environmentally friendly ("greener") methods for this synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding techniques, and microwave-assisted synthesis, which is often more energy and time-efficient.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Screen various solvents such as ethanol, methanol, water, or mixtures to find the optimal medium for your specific substrates.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Refluxing or employing microwave heating can often improve yields.[1] |
| Ineffective or Absent Catalyst | Introduce a suitable catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea starting materials. Impurities can lead to side reactions. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. An excess of one reagent may be necessary in some cases. |
Issue 2: Formation of Impurities or Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation or further reactions. |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions, which can prevent the formation of certain isomers.[1] |
| Presence of Reactive Functional Groups | Protect sensitive functional groups on your reactants before the condensation reaction to prevent unwanted side reactions. |
| Formation of Isomeric Byproducts | The formation of 2-(N-substituted amino)thiazoles versus 3-substituted 2-imino-2,3-dihydrothiazoles can be influenced by pH. Acidic conditions may favor the formation of the 2-imino isomer.[1] Careful control of pH is crucial for regioselectivity. |
| Thiourea Decomposition | At elevated temperatures, thiourea can decompose into various products, including ammonia, hydrogen sulfide, and carbodiimides, which can lead to complex byproduct profiles.[3][4][5] Use the lowest effective temperature for the reaction. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution |
| High Product Solubility in the Reaction Solvent | After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a Complex Mixture of Products | Employ column chromatography for purification to separate the desired product from byproducts. |
| Difficulty in Removing the Catalyst | Utilize a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1] |
Data on Byproduct Formation
| Reaction Condition | Expected Major Product | Expected Major Byproduct | Illustrative Yield of Major Product | Illustrative Yield of Byproduct |
| Neutral (e.g., in Ethanol) | 2-(N-substituted amino)thiazole | 3-substituted 2-imino-2,3-dihydrothiazole | High (>90%) | Low (<10%) |
| Acidic (e.g., in EtOH/HCl) | 3-substituted 2-imino-2,3-dihydrothiazole | 2-(N-substituted amino)thiazole | Can be high (up to 73% reported in one case) | Varies with substrate and acid concentration |
Note: The yields are illustrative and can vary significantly based on the specific substrates, reaction time, and temperature.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol is a standard laboratory procedure for the synthesis of a simple 2-aminothiazole derivative.
Materials:
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2-Bromoacetophenone
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Thiourea
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Methanol
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5% Sodium Carbonate solution
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Deionized water
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Add 5 mL of methanol and a magnetic stir bar.
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Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.
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Remove the reaction from the heat and allow the solution to cool to room temperature.
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Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing the free base to precipitate.
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Filter the mixture through a Büchner funnel.
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Wash the collected solid with deionized water.
-
Allow the solid to air dry.
Protocol 2: Purification of 2-Aminothiazole via the Bisulfite Adduct
This protocol is useful for purifying 2-aminothiazole from certain impurities.
Materials:
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Crude 2-aminothiazole
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Sulfur dioxide (gas) or Sodium bisulfite/metabisulfite
-
Deionized water
Procedure:
-
Dissolve the crude 2-aminothiazole in water.
-
Pass sulfur dioxide gas through the solution, or add sodium bisulfite or sodium metabisulfite.
-
The 2-aminothiazole will react to form a water-insoluble compound, which will precipitate.
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Heating the mixture to 70-90°C can improve the precipitation.
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Cool the mixture and filter to collect the precipitate.
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The precipitate can be decomposed to yield pure 2-aminothiazole.
Visualizations
References
Technical Support Center: Purifying Crude 2-Amino-5-phenyl-1,3-thiazol-4-ol
Welcome to the technical support center for the purification of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of your crude product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My crude this compound product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a typical indicator of impurities. Pure crystalline solids usually have a sharp and defined melting point. The presence of unreacted starting materials, byproducts, or residual solvents can depress and broaden the melting point. Further purification is necessary.
Q2: What are the most common impurities I should expect in my crude product?
While the exact impurity profile depends on the synthetic route, common impurities can include:
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Unreacted starting materials: Such as acetophenone, thiourea, and iodine, if following a common synthesis pathway.[1]
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Side products: Over-reacted or alternative reaction pathway products.
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Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed.
Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
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Recrystallization is highly effective for removing small amounts of impurities from a solid product, yielding a highly crystalline final product. It is often a good final purification step.
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Flash column chromatography is excellent for separating the target compound from a complex mixture of impurities, especially those with different polarities. It is often used for the initial cleanup of a crude reaction mixture.[2][3]
For achieving high purity, a combination of both methods is often ideal: initial purification by column chromatography followed by recrystallization.
Troubleshooting Common Purification Problems
Issue 1: Poor Separation During Column Chromatography
Symptoms:
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Fractions tested by Thin Layer Chromatography (TLC) show multiple spots that are close together.
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The product elutes with impurities.
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Broad, overlapping peaks if using an automated chromatography system.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Use TLC to screen various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve a good separation where the target compound has an Rf value of approximately 0.25-0.35.[2] |
| Column Overloading | Too much crude material was loaded onto the column. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight. |
| Improper Column Packing | Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. |
| Co-eluting Impurities | An impurity may have a similar polarity to your product in the chosen solvent system. Try a different solvent system or consider a different stationary phase, such as alumina. |
Issue 2: Product Fails to Crystallize During Recrystallization
Symptoms:
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An oil forms instead of crystals upon cooling the solution.
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No solid precipitates even after cooling for an extended period.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The chosen solvent is too good at dissolving the compound, even at low temperatures. A suitable recrystallization solvent should dissolve the compound when hot but poorly when cold.[3] Test a range of solvents like ethanol, methanol, or solvent pairs such as ethanol/water or DMF/water.[4][5] |
| Solution is Too Dilute | There may not be enough dissolved solute for crystals to form. Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again. |
| Presence of Impurities | Certain impurities can inhibit crystal formation. If the product oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If this fails, the product may require further purification by another method, like column chromatography, to remove the problematic impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using silica gel chromatography.
1. Method Development with Thin Layer Chromatography (TLC):
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Objective: To identify an optimal mobile phase (solvent system) that provides good separation of the target compound from impurities.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate (Silica Gel 60 F254).
-
Develop the plate in a TLC chamber with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or methanol/dichloromethane).
-
Visualize the spots under a UV lamp (254 nm).
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The ideal solvent system will show the spot for the desired product with a Retention Factor (Rf) of ~0.25-0.35, well-separated from impurity spots.[2]
-
2. Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[2]
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Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
4. Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, starting with the initial low-polarity solvent system.
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If a gradient elution is required, gradually increase the polarity of the mobile phase.
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Collect the eluent in a series of fractions (e.g., in test tubes).
5. Fraction Analysis:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pool the pure fractions.
6. Solvent Evaporation:
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Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing crude this compound.
1. Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol) and heat the mixture.[3][4]
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A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling. If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve when hot, the solvent is not polar enough. Solvent pairs (e.g., DMF/water) can also be effective.[5]
2. Dissolution:
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In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent.
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Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
3. Hot Filtration (Optional):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
6. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Feature | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on differential partitioning of compounds between a stationary and mobile phase. | Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures. |
| Best For | Separating complex mixtures with multiple components and impurities with different polarities. | Removing small amounts of impurities from a mostly pure solid product. |
| Yield | Can be lower due to product loss on the column and during fraction collection. | Can be high if the correct solvent and conditions are chosen. |
| Purity | Can achieve high purity, but may require multiple columns for very complex mixtures. | Can yield very high purity crystalline material. |
| Scalability | Can be scaled up, but requires larger columns and more solvent. | Generally easier to scale up. |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 2-Aminothiazol-4-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazol-4-ols and their tautomeric form, 2-amino-4-thiazolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 2-aminothiazol-4-ol ring system?
A1: The most common synthetic route involves the condensation of an α-haloacid or its corresponding ester with thiourea.[1][2] Typical starting materials include chloroacetic acid, ethyl chloroacetate, or various α-bromo-carboxylic acids.[1][2]
Q2: What is the predominant tautomeric form of 2-aminothiazol-4-ol?
A2: In the solid state and in most solutions, the 2-amino-4-thiazolidinone (keto form) is generally the more stable and predominant tautomer over the 2-aminothiazol-4-ol (enol form).[3][4][5] The imino tautomer, 2-imino-4-thiazolidinone, can also exist in equilibrium, with the ratio of tautomers influenced by the solvent and substituents.[3]
Q3: What is "pseudothiohydantoin"?
A3: Pseudothiohydantoin is a historical name for 2-amino-4-thiazolidinone, the keto tautomer of 2-aminothiazol-4-ol.[2]
Q4: What are the typical reaction conditions for the synthesis of 2-amino-4-thiazolidinones?
A4: The reaction is often carried out by refluxing thiourea and the α-haloacid or ester in a solvent like ethanol.[1][2] The initial product is typically the hydrochloride salt of the 2-amino-4-thiazolidinone, which is then neutralized with a base, such as sodium acetate, to yield the free compound.[2]
Q5: Are 2-aminothiazol-4-ols/2-amino-4-thiazolidinones stable compounds?
A5: The 2-amino-4-thiazolidinone ring can be susceptible to cleavage under strong acidic or basic conditions and at elevated temperatures. For instance, heating with aqueous sulfuric acid can lead to ring opening to form 2-mercapto-2-methylpropanoic acid in the case of a 5,5-dimethyl substituted derivative.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is refluxed for a sufficient amount of time (typically 3 hours or more).[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] - Use a slight molar excess of the α-haloester.[2] |
| Decomposition of starting material or product | - Avoid excessively high temperatures or prolonged reaction times. - Chloroacetaldehyde, if used as a precursor to the α-halo species, is prone to polymerization and should be used with caution or generated in situ.[8] |
| Inefficient neutralization | - Ensure complete neutralization of the intermediate hydrochloride salt. Use a base like sodium acetate in aqueous solution and heat to boiling to facilitate the precipitation of the free base.[2] |
| Loss of product during workup | - The product may have some solubility in water. Cool the solution in an ice bath after neutralization to maximize precipitation before filtration.[2] |
Problem 2: Formation of Side Products and Impurities
| Possible Cause | Suggested Solution |
| Formation of 2-imino tautomer derivatives | - The reaction of monosubstituted thioureas can lead to a mixture of N-substituted 2-aminothiazol-4-ones and 3-substituted 2-iminothiazolidin-4-ones.[3] - Careful control of pH and reaction conditions may influence the regioselectivity. |
| Unreacted starting materials | - Optimize the stoichiometry of reactants. A slight excess of the α-haloester can help to consume the thiourea.[2] - Purify the crude product by recrystallization, typically from hot ethanol or water.[2][9] |
| Polymerization of starting materials | - If using unstable α-haloaldehydes, consider using their more stable acetal derivatives.[8] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is a salt | - Ensure the product has been fully neutralized from its hydrochloride salt form before attempting extraction with organic solvents. The free base is less soluble in water.[2] |
| Product is contaminated with inorganic salts | - Wash the filtered product thoroughly with cold water to remove any residual salts from the neutralization step.[2] |
| Product is thermally unstable | - When drying the purified product, use a moderate temperature (e.g., 60°C) to avoid decomposition.[2] |
Experimental Protocols
Synthesis of 2-Amino-4-thiazolidinone (Pseudothiohydantoin)
This protocol is adapted from Organic Syntheses.[2]
Materials:
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Thiourea: 76 g (1 mole)
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Ethyl chloroacetate: 125 g (1.02 moles)
-
95% Ethanol: 500 mL
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Sodium acetate trihydrate: 121 g
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Water
Procedure:
-
In a 1-L flask equipped with a reflux condenser, dissolve 76 g of thiourea in 500 mL of 95% ethanol by refluxing for 10-15 minutes.
-
Slowly add 125 g of ethyl chloroacetate through the condenser over 15-20 minutes while maintaining a gentle reflux.
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Continue to reflux the mixture for an additional 3 hours.
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Allow the mixture to cool to room temperature. The hydrochloride salt of the product will precipitate.
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Filter the solid by suction and wash with a small amount of cold ethanol.
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Dissolve the crude hydrochloride salt in 1.2 L of hot, freshly boiled water in a 2-L beaker.
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Add a boiling solution of 121 g of sodium acetate trihydrate in 150 mL of water to the beaker and heat the mixture to boiling.
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Allow the solution to cool to room temperature, and then place it in an ice bath overnight to complete crystallization.
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Filter the crystalline 2-amino-4-thiazolidinone and dry to a constant weight at 60°C.
Expected Yield: 92-95 g (79-82%).[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Aminothiazole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Hantzsch Synthesis | α-haloketone, Thiourea | None | Ethanol | Reflux | 30 min | Good | [10] |
| One-pot electrochemical | Active methylene ketone, Thiourea | NH₄I, DL-alanine | Not specified | Not specified | Not specified | Moderate to Good | [9] |
| One-pot with TCCA | Acetophenone, Thiourea | Trichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80°C | 25 min (halogenation), then variable | High | [6][11] |
| Microwave-assisted | 2-chloroethanone derivative, Thiourea | None | Methanol | 90°C | 30 min | Up to 95% | Not in search results |
Mandatory Visualizations
Caption: Mechanism of 2-Amino-4-thiazolidinone Synthesis.
Caption: Workflow for Troubleshooting Low Product Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Stability of 2-Amino-5-phenyl-1,3-thiazol-4-ol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Amino-5-phenyl-1,3-thiazol-4-ol" and related 2-aminothiazole derivatives in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for "this compound" is limited in publicly available literature. The guidance provided is based on the general chemical properties of 2-aminothiazole derivatives and established principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For creating stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are commonly used.[1] When preparing aqueous working solutions, it is crucial to assess both solubility and stability at the desired pH. Due to the presence of an amino group, the solubility of 2-aminothiazole derivatives can be pH-dependent, with potentially increased solubility in slightly acidic conditions.[1][2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 2-aminothiazole derivatives in aqueous solutions is expected to be significantly influenced by pH. The thiazole ring is generally more stable in acidic conditions but can be susceptible to cleavage under basic conditions.[3] The exocyclic amino group may also undergo hydrolysis, particularly at extreme pH values.[3] It is highly recommended to perform preliminary stability studies at your intended experimental pH.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) is recommended. However, be aware that repeated freeze-thaw cycles can degrade the compound, particularly in solvents like DMSO.[4] It is best to aliquot stock solutions into smaller volumes for single use to avoid these cycles.
Q5: I'm using DMSO as a solvent and observing a loss of activity over time. What could be the cause?
A5: While DMSO is a common solvent, it is known to cause stability issues with some chemical compounds, including 2-aminothiazole derivatives.[4] Spontaneous reactions such as oxidation, cyclization, and hydrolysis can occur in DMSO stock solutions, leading to the formation of degradation products that may have reduced or altered biological activity.[4] A color change in the DMSO stock solution, for instance from clear to dark, can be an indicator of degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | - Low solubility at the target pH.- Compound degradation. | 1. Adjust the pH of the buffer; slightly acidic conditions may improve solubility.[1]2. Introduce a small percentage of a co-solvent (e.g., ethanol) if compatible with your experiment.[1]3. Gently warm the solution to aid dissolution, while monitoring for thermal degradation.[2]4. Analyze the precipitate and supernatant by HPLC to identify the compound and potential degradation products.[3] |
| Loss of Biological Activity in Assay | - Degradation in solution.- Interaction with assay components. | 1. Confirm the purity and concentration of your stock and working solutions using a suitable analytical method like HPLC-UV.[3]2. Conduct a forced degradation study to assess the compound's stability under your specific assay conditions (pH, temperature, light exposure).[3][4]3. Prepare fresh solutions immediately before each experiment.[3]4. Investigate potential interactions with other components in your assay medium. |
| Discoloration of Stock Solution (e.g., in DMSO) | - Compound degradation. | 1. Discard the discolored solution.[4]2. Prepare a fresh stock solution.[4]3. Consider alternative solvents if DMSO-related degradation is suspected.[4]4. Aliquot the new stock solution and store it at -80 °C to minimize degradation and avoid freeze-thaw cycles. |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][4]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the compound to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should be targeted at 5-20%.[3]
-
Acid Hydrolysis: Add 1 M HCl to the drug solution and incubate at 60 °C for 48 hours.
-
Base Hydrolysis: Add 1 M NaOH to the drug solution and incubate at 60 °C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and store at room temperature for 48 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 72 hours.
-
Photolytic Degradation: Expose the drug solution to a light source providing a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method (e.g., HPLC-UV/DAD).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure adequate heating and mixing, as localized temperature gradients can occur in larger vessels. |
| Side reactions. | - Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts.- Consider a solvent with a lower boiling point to maintain a consistent temperature. | |
| Loss of product during workup. | - Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in solution.- Ensure the pH is optimal for product precipitation during neutralization. | |
| Product Impurity | Unreacted starting materials. | - Use a slight excess of one reagent to ensure the complete consumption of the other, depending on which is easier to remove during purification.- Monitor the reaction to completion with TLC before workup. |
| Formation of byproducts. | - Adjust the reaction temperature and time to minimize byproduct formation.- Employ column chromatography for purification if recrystallization is insufficient. | |
| Inefficient purification. | - Experiment with different solvent systems for recrystallization.- Ensure the product is thoroughly dried to remove residual solvent. | |
| Reaction Stalls | Poor quality of reagents. | - Use freshly distilled or recrystallized starting materials.- Verify the purity of reagents using appropriate analytical techniques (e.g., NMR, melting point). |
| Inadequate mixing. | - Use an overhead stirrer for larger scale reactions to ensure homogeneity.- Baffles within the reactor can improve mixing efficiency. | |
| Difficulty with Product Isolation | Product is too soluble in the recrystallization solvent. | - Test a range of solvent polarities to find a suitable system where the product has low solubility at room temperature and high solubility at elevated temperatures.- Consider anti-solvent precipitation. |
| Oily product formation. | - Ensure all starting materials are consumed before workup.- Try triturating the oil with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-5-phenyl-1,3,4-thiadiazole?
A1: A widely used method is the cyclization of thiosemicarbazide with a benzoic acid derivative, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[1][2] Another common approach involves the reaction of thiosemicarbazide with a benzoyl halide.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3] A suitable solvent system, such as ethyl acetate/chloroform, can be used to separate the product from the starting materials.[3] The disappearance of the limiting reactant spot indicates the reaction is nearing completion.
Q3: What is a suitable recrystallization solvent for purifying the final product?
A3: Ethanol is frequently used for the recrystallization of 2-Amino-5-phenyl-1,3,4-thiadiazole.[1] A mixture of DMF and water has also been reported as an effective recrystallization solvent.
Q4: What are some common side reactions to be aware of during scale-up?
A4: Inadequate temperature control can lead to the formation of various byproducts. Overheating can cause decomposition of the thiadiazole ring. Incomplete cyclization may also occur, leading to the presence of intermediate species in the final product.
Q5: Are there any safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, concentrated sulfuric acid and phosphorus pentachloride are corrosive and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is adapted from literature procedures and provides a general method for the synthesis.[1]
Materials:
-
Thiosemicarbazide
-
Benzoic acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Crushed ice
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) in ethanol (50 mL).
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the solid and wash it with cold water.
-
Neutralize any remaining acid by washing the solid with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-Amino-5-phenyl-1,3,4-thiadiazole.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Thiosemicarbazide | 0.51 g (5.6 mmol) | 51 g (0.56 mol) |
| Benzoic Acid | 0.68 g (5.6 mmol) | 68 g (0.56 mol) |
| Conc. H₂SO₄ | ~0.5 mL | ~50 mL |
| Ethanol | 10 mL | 1 L |
| Reaction Time | 2 hours | 4-6 hours |
| Reaction Temp. | Reflux (~78 °C) | Reflux (~78 °C) |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >97% |
Visualizations
Synthesis Pathway of 2-Amino-5-phenyl-1,3,4-thiadiazole
Caption: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 2-Amino-4-phenylthiazole Derivatives and Other Thiazoles
An objective comparison of the biological performance of 2-amino-4-phenylthiazole derivatives against other thiazole-based compounds is provided below for researchers, scientists, and drug development professionals. It is important to note that a direct comparative analysis of "2-Amino-5-phenyl-1,3-thiazol-4-ol" was not possible due to the absence of specific experimental data for this particular molecule in the available literature. Therefore, this guide focuses on the well-studied and structurally related 2-amino-4-phenylthiazole scaffold and its derivatives.
The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This section compares the performance of various substituted 2-amino-4-phenylthiazole derivatives with other thiazole and thiadiazole compounds, supported by experimental data from published studies.
Anticancer Activity
Derivatives of 2-amino-4-phenylthiazole have been extensively investigated for their potential as anticancer agents. The substitution pattern on the thiazole ring and the amino group significantly influences their cytotoxic activity.
A study on novel 2-amino-4-phenylthiazole derivatives containing amide moieties revealed significant antiproliferative activity against several human cancer cell lines.[3] For instance, compound 5b from this series demonstrated outstanding growth inhibitory effects, particularly against the HT29 human colon cancer cell line, with an IC50 value of 2.01 µM.[3] Molecular docking studies suggest that these compounds could act as potential inhibitors of relevant biological targets in cancer cells.[3]
Another series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, also showed potent and selective antiproliferative activity. One promising analogue exhibited an IC50 value of 16.3 µM against human K563 leukemia cells.[2] Furthermore, 2-aminothiazole derivatives with lipophilic substituents at the 4- or 5-position have demonstrated good to moderate activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with one compound showing IC50 values of 4.89 and 4.03 µM, respectively.[2]
In a different study, a series of thiazole derivatives were synthesized and screened for their cytotoxic activity against the Leukemia HL-60 cell line. Compound 4b from this series was identified as the most promising antitumor candidate.[4] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis, increasing the concentration of caspase 3 by four-fold compared to the untreated control.[4]
Table 1: Comparative Anticancer Activity (IC50) of Various Thiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-Amino-4-phenylthiazole with amide moiety | HT29 (Colon) | 2.01 | [3] |
| Dasatinib Analog | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [2] |
| Analog 20 | 2-Aminothiazole with lipophilic substituents | H1299 (Lung) | 4.89 | [2] |
| Analog 20 | 2-Aminothiazole with lipophilic substituents | SHG-44 (Glioma) | 4.03 | [2] |
| 4b | Substituted 2-aminothiazole | HL-60 (Leukemia) | Not specified | [4] |
| 1o | 2-Amino-1,3,4-oxadiazole derivative | HepG2 (Liver) | 8.6 | [5] |
Antimicrobial Activity
Thiazole and thiadiazole derivatives are also well-recognized for their antimicrobial properties. The structural modifications around these heterocyclic cores play a crucial role in their activity against various bacterial and fungal strains.
A study focusing on 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[6] The most potent compound in this series achieved a minimal inhibitory concentration (MIC) value on a P. aeruginosa strain, demonstrating the importance of substituents on the thiazol-4-one core.[6] Notably, these compounds exhibited low cytotoxicity against HEK-293 cells, suggesting a favorable selectivity profile.[6]
In another investigation, novel thiazole derivatives bearing β-amino acid and aromatic moieties showed selective and potent bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 µg/mL.[7] Specifically, they displayed profound activity against S. aureus (MIC 1–2 µg/mL), including strains with defined resistance mechanisms.[7] Some of these compounds also exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris.[7]
Furthermore, a series of 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity.[8] Compounds IVa and IVb from this series exhibited good antimicrobial activity when compared to the standard drug ofloxacin.[8]
Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole and Thiadiazole Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Most Potent Analog | 2-Amino-5-alkylidene-thiazol-4-one | P. aeruginosa | Not specified | [6] |
| 2a-c | Thiazole with β-amino acid moiety | Gram-positive pathogens | 1-64 | [7] |
| 2a-c | Thiazole with β-amino acid moiety | S. aureus | 1-2 | [7] |
| IVa, IVb | 2-Amino-disubstituted-1,3,4-thiadiazole | Various bacteria | Not specified | [8] |
| 1b, 1e, 1g | 2-Amino-1,3,4-oxadiazole | Streptococcus faecalis, MSSA, MRSA | 4-64 | [5] |
| 2g | 2-Amino-1,3,4-thiadiazole | Candida albicans | 8 | [5] |
| 2g | 2-Amino-1,3,4-thiadiazole | Aspergillus niger | 64 | [5] |
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
The anticancer activity of the synthesized thiazole derivatives was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29, Karpas299, HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][5]
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)
The antimicrobial activity of the compounds was determined using standard methods such as the Kirby-Bauer disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][8]
-
Bacterial and Fungal Strains: A panel of clinically relevant bacterial (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa) and fungal strains (e.g., C. albicans, A. niger) were used.[6][7][8]
-
Inoculum Preparation: Standardized microbial inoculums were prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Disc Diffusion Method:
-
Agar plates were uniformly inoculated with the microbial suspension.
-
Sterile paper discs impregnated with known concentrations of the test compounds were placed on the agar surface.
-
The plates were incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each disc was measured in millimeters.
-
-
Broth Microdilution Method (for MIC determination):
-
Serial two-fold dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well was inoculated with the standardized microbial suspension.
-
The plates were incubated, and the lowest concentration of the compound that completely inhibited visible microbial growth was recorded as the MIC.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of 2-amino-4-phenyl-1,3-thiazole derivatives, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics. While specific data for "2-Amino-5-phenyl-1,3-thiazol-4-ol" is not extensively available in the public domain, this guide focuses on structurally related analogs, providing a comparative framework based on available experimental data. The primary bioactivities explored include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of 2-amino-4-phenylthiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-amino-4-phenylthiazole derivatives against various cancer cell lines. This data highlights the influence of different substitutions on the thiazole ring and the 2-amino group on cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-(substituted amide)-4-phenylthiazole | HT29 (Colon) | 2.01 | [2] |
| A549 (Lung) | 8.64 | [3] | ||
| HeLa (Cervical) | 6.05 | [3] | ||
| Karpas299 (Lymphoma) | 13.87 | [3] | ||
| 20 | 2-amino-4,5-disubstituted thiazole | H1299 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] | ||
| 27 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 | [3] |
| 56a | 2-(substituted pyran)-4-phenylthiazole | NUGC (Gastric) | 0.022 | [3] |
| DLD1 (Colon) | 0.039 | [3] | ||
| HA22T (Liver) | 0.160 | [3] | ||
| HEPG2 (Liver) | 0.082 | [3] | ||
| MCF-7 (Breast) | 0.122 | [3] | ||
| HONE1 (Nasopharyngeal) | 0.049 | [3] |
Mechanism of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to modulate key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.
Anticancer mechanisms of 2-aminothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[4][5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4][5]
Antimicrobial Activity
2-Amino-4-phenylthiazole derivatives have also been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Comparative In Vitro Antimicrobial Activity
The following table presents the MIC values of various 2-aminothiazole derivatives against selected bacterial and fungal strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 121d | 2-(piperazinyl)-thiazole derivative | S. aureus | 2-128 | - | - | [6] |
| E. coli | 2-128 | - | - | [6] | ||
| 124 | 2-(thioureido)-thiazole derivative | S. aureus | 4-16 | - | - | [6] |
| S. epidermidis | 4-16 | - | - | [6] | ||
| 2a-c | Thiazole with β-amino acid | Gram-positive bacteria | 1-64 | A. fumigatus | - | [7] |
| L1 | 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine | S. aureus | 128 | C. glabrata | 32 | [8] |
| 4a8 | 2-amino-4,5-diarylthiazole | C. albicans | >334 | C. albicans | >334 | [9] |
| 5a8 | Demethylated 4a8 | C. albicans | 9 | C. albicans | 9 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for MIC determination.
Anti-inflammatory Activity
Certain 2-amino-4-phenylthiazole derivatives have shown promise as anti-inflammatory agents. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected 2-aminothiazole derivatives.
| Compound ID | Assay | Model | Activity | Reference |
| 15d | MyD88 dimerization inhibition | LPS-induced mouse primary peritoneal macrophages | Effective inhibitor | [10] |
| CX-32 | PGE2 production inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition | [11] |
| CX-35 | PGE2 production inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition | [11] |
| Bt2 | Carrageenan-induced paw edema | Rats | Most active in series | [12][13] |
| Bt7 | Carrageenan-induced paw edema | Rats | Most active in series | [12][13] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds can be attributed to the modulation of pathways such as the MyD88-dependent signaling cascade and the cyclooxygenase (COX) pathway.
Anti-inflammatory mechanisms.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (treated with a known anti-inflammatory drug like diclofenac sodium), and test groups.[12][13]
-
Compound Administration: The test compounds are administered to the respective groups, typically intraperitoneally or orally.[12]
-
Induction of Edema: After a specific time, a subsiding dose of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
This comparative guide provides a snapshot of the promising bioactivities of 2-amino-4-phenylthiazole derivatives. The presented data and experimental protocols offer a foundation for further research and development of this important class of heterocyclic compounds for various therapeutic applications. The structure-activity relationships suggested by the comparative data can guide the design of more potent and selective analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Bioactivity of 2-Amino-5-phenyl-1,3-thiazol-4-ol Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, drawing upon experimental data from multiple studies. The following sections detail the anticancer, kinase inhibitory, and antimicrobial activities of these compounds, supported by quantitative data and experimental methodologies to aid in the rational design of novel therapeutics.
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the potential of 2-aminothiazole derivatives as anticancer agents, often through the inhibition of key kinases involved in cell proliferation and survival.
Structure-Activity Relationship Insights
The antiproliferative activity of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles has been evaluated against a panel of human cancer cell lines. The data reveals that the nature of the substituent at the 2-position of the thiazole ring significantly influences cytotoxicity. For instance, the bioisosteric replacement of a phenyl ring with a 3-thienyl group can lead to a 1.5- to 3-fold increase in potency against certain cancer cell lines[1]. In another study, 2-aminothiazole derivatives were investigated as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), where specific analogues showed potent antiproliferative activities against human leukemia and prostate cancer cell lines.
The EGFR kinase, a key target in cancer therapy, has also been a focus for 2-aminothiazole analogues. Thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory actions, with some compounds exhibiting sub-micromolar IC50 values[2]. Structure-activity relationship studies on these hybrids indicated that hydrophilic substituents, such as a p-hydroxy group on the phenyl ring, can enhance antiproliferative activity[2].
Furthermore, 2-aminothiazole derivatives have been identified as prospective inhibitors of Aurora kinases, which are crucial for tumor growth[3][4]. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of parameters like atomic volume, atomic charges, and electronegativity in designing potent inhibitors[3].
Comparative Anticancer and Kinase Inhibitory Data
The following tables summarize the in vitro activity of various 2-aminothiazole analogues against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole Analogues [1]
| Compound | 2-Aryl Substituent | HeLa IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | A549 IC₅₀ (nM) | Jurkat IC₅₀ (nM) | HL-60 IC₅₀ (nM) | HT-29 IC₅₀ (nM) |
| 3a | Phenyl | 7 ± 1.2 | 140 ± 25 | 700 ± 120 | 10 ± 1.5 | 8 ± 1.3 | 450 ± 80 |
| 3b | 3-Thienyl | 2.4 ± 0.5 | 210 ± 40 | 210 ± 35 | 4 ± 0.8 | 6 ± 1.1 | 390 ± 70 |
| 3e | 4-Fluorophenyl | 5 ± 0.9 | 110 ± 20 | 450 ± 85 | 8 ± 1.4 | 7 ± 1.2 | 350 ± 65 |
| 3k | 4-Methoxyphenyl | 10 ± 1.8 | 90 ± 15 | 600 ± 110 | 12 ± 2.0 | 10 ± 1.8 | 250 ± 45 |
| 1 (Ref.) | - | 4 ± 1 | 180 ± 50 | 3100 ± 100 | 5 ± 0.6 | 1 ± 0.2 | 370 ± 100 |
Table 2: Kinase Inhibitory Activity of Thiazolyl-Pyrazoline Derivatives against EGFR [2]
| Compound | Structure Features | EGFR IC₅₀ (nM) |
| 7b | p-hydroxy substituted phenyl | 83 |
| 7g | p-hydroxy substituted phenyl | 262 |
| 7l | p-hydroxy substituted phenyl | 171 |
| 7m | p-methoxyphenyl | 305 |
| Erlotinib (Ref.) | - | 57 |
Antimicrobial Activity
2-Aminothiazole derivatives have also been extensively studied for their antibacterial and antifungal properties. The structural modifications around the thiazole core have a profound impact on their antimicrobial spectrum and potency.
Structure-Activity Relationship Insights
Studies on functionally substituted 2-aminothiazoles have revealed potent antibacterial activity, in some cases exceeding that of standard drugs like ampicillin and streptomycin[5]. Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for bacterial cell wall synthesis[5]. For antifungal activity, the inhibition of CYP51, a key enzyme in fungal ergosterol biosynthesis, is a proposed mechanism[5].
The introduction of Schiff bases to the 2-aminothiazole-4-carboxylate scaffold has yielded compounds with significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli[6].
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity. The following table presents the MIC values for a series of 2-aminothiazole derivatives against various bacterial and fungal strains.
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole-4-carboxylate Schiff Bases [6]
| Compound | Target Microorganism | MIC (µg/mL) |
| 2a | Staphylococcus epidermidis (Gram-positive) | 250 |
| 2b | Pseudomonas aeruginosa (Gram-negative) | 375 |
| 2d | Staphylococcus aureus (Gram-positive) | 250 |
| 2g | Escherichia coli (Gram-negative) | 375 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 2-aminothiazole analogues.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate human tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor that reduces the kinase activity by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of 2-aminothiazole analogues.
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
References
- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Comparative Guide
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of compounds structurally related to "2-Amino-5-phenyl-1,3-thiazol-4-ol," contextualized with the performance of established antimicrobial agents. The data presented is synthesized from various studies on 2-aminothiazole and 1,3,4-thiadiazole derivatives, offering a benchmark for researchers and drug development professionals.
Comparative Antimicrobial Performance
The antimicrobial efficacy of various thiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for several thiazole derivatives compared to commonly used antibiotics and antifungals. Lower MIC values indicate greater efficacy.
Table 1: Antibacterial Activity of Thiazole Derivatives Compared to Standard Antibiotics
| Compound/Drug | Target Organism | Gram Stain | MIC (µg/mL) |
| Thiazole Derivatives | |||
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | Gram-Negative | 3.91[1] |
| Bacillus subtilis | Gram-Positive | Modest to significant activity[1] | |
| Staphylococcus aureus | Gram-Positive | Modest to significant activity[1] | |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Fluorinated/Chlorinated) | Staphylococcus aureus | Gram-Positive | 20-28[2] |
| Bacillus subtilis | Gram-Positive | 20-28[2] | |
| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | Gram-Negative | Good to high activity[2] |
| Standard Antibiotics | |||
| Ampicillin | Resistant S. aureus, P. aeruginosa, E. coli | - | Higher MIC than some thiazole derivatives[3][4] |
| Ciprofloxacin | S. aureus, B. subtilis | Gram-Positive | 18-20[2] |
| E. coli, P. aeruginosa | Gram-Negative | 20-24[5] | |
| Norfloxacin | S. aureus, E. coli | - | Comparable to some thiazole derivatives[6] |
| Gentamycin | E. coli, Bacillus sp. | - | Zone of inhibition: 14-16mm at 100µg/ml[7] |
Table 2: Antifungal Activity of Thiazole Derivatives Compared to Standard Antifungals
| Compound/Drug | Target Organism | MIC (µg/mL) |
| Thiazole Derivatives | ||
| Heteroaryl(aryl) thiazole derivatives | Candida species | 0.06-0.47[3][4] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Oxygenated substituents) | Aspergillus niger, Candida albicans | 32-42[5] |
| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Candida albicans | Good to high activity[2] |
| Standard Antifungals | ||
| Fluconazole | Candida strains | Comparable to effective thiazole derivatives[6] |
| A. niger, C. albicans | 24-26[5] | |
| Ketoconazole | Candida strains | Comparable to effective thiazole derivatives[6] |
| Griseofulvin | Candida albicans, Saccharomyces cerevisiae | Zone of inhibition: 15-21mm at 100µg/ml[7] |
Experimental Protocols
The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests.[8][9][10][11]
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.[8][9][10]
-
Preparation of Inoculum:
-
Select several well-isolated colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in a sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.[8]
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[8]
-
-
Determination of MIC:
Protocol 2: Agar Well Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[8]
-
Preparation of Agar Plates and Inoculum:
-
Creation of Wells and Application of Compound:
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a fixed volume of the test compound solution to a designated well. A known antibiotic solution should be used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in antimicrobial efficacy testing and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. woah.org [woah.org]
- 10. mdpi.com [mdpi.com]
- 11. apec.org [apec.org]
A Comparative Analysis of a Novel 2-Amino-1,3,4-Thiadiazole Derivative and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a potent 2-amino-1,3,4-thiadiazole derivative against the well-known kinase inhibitors Dasatinib, Sorafenib, and Imatinib, with a focus on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).
The compound "2-Amino-5-phenyl-1,3-thiazol-4-ol" specified in the query is likely a typographical error, as extensive database searches consistently point towards the closely related and biologically active scaffold, 2-amino-1,3,4-thiadiazole. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors. This guide focuses on a particularly potent, albeit structurally distinct, 2-amino-1,3,4-thiadiazole derivative identified in recent studies, which exhibits strong inhibitory activity against CDK2, a key regulator of the cell cycle.
Executive Summary
A novel 2-amino-1,3,4-thiadiazole derivative has demonstrated exceptional potency against CDK2, a critical enzyme in cell cycle progression. This guide presents a head-to-head comparison of its inhibitory activity with the established multi-kinase inhibitors Dasatinib, Sorafenib, and Imatinib. While these established drugs target a broad spectrum of kinases, their efficacy against CDK2 is notably less pronounced than that of the novel thiadiazole compound.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against CDK2. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (µM) |
| 2-Amino-1,3,4-thiadiazole Derivative (Compound 4)[1][2] | CDK2 | 0.005 |
| Dasatinib | CDK2 | 18 |
| Sorafenib | CDK2 | >100 |
| Imatinib | CDK2 | >100 |
Experimental Protocols
The determination of kinase inhibitory activity (IC50 values) is a critical aspect of drug discovery. Below is a detailed methodology for a typical in vitro kinase assay used to evaluate the potency of inhibitors against CDK2.
CDK2/Cyclin E Kinase Assay Protocol
This protocol outlines a common method for measuring the inhibitory activity of compounds against the CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[3]
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, the following components are added in order:
-
Kinase buffer
-
Test compound solution (or DMSO for control)
-
CDK2/Cyclin E enzyme
-
Substrate solution
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[3]
-
Termination and Detection:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3]
-
The plate is incubated at room temperature for 40 minutes.[3]
-
The Kinase Detection Reagent is then added, which converts the ADP generated by the kinase reaction into a luminescent signal.[3]
-
The plate is incubated for another 30 minutes at room temperature.[3]
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the central role of CDK2 in the regulation of the cell cycle, specifically at the G1/S phase transition.
Caption: CDK2 signaling pathway and point of inhibition.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the kinase inhibitory potential of a compound.
Caption: Experimental workflow for IC50 determination.
References
Navigating the Selectivity Landscape of 2-Aminothiazole Derivatives: A Comparative Guide to Cross-Reactivity Studies
A comprehensive analysis of the cross-reactivity of 2-aminothiazole derivatives is crucial for the development of safe and effective therapeutics. While specific data for "2-Amino-5-phenyl-1,3-thiazol-4-ol" is not publicly available, this guide provides a comparative framework for assessing the selectivity of the broader 2-aminothiazole class of compounds, leveraging established experimental protocols and highlighting potential off-target considerations.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, the therapeutic potential of these derivatives is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, underscoring the importance of comprehensive cross-reactivity profiling during drug discovery and development.
Understanding the Target Landscape and Off-Target Potential
Derivatives of the 2-aminothiazole class have been shown to interact with a diverse range of biological targets. The specific nature of these interactions is highly dependent on the substitutions on the thiazole ring.[1][6] Due to the structural similarities of binding sites within protein families, such as kinases, G-protein coupled receptors (GPCRs), and proteases, there is a potential for cross-reactivity.
It is therefore imperative for researchers to proactively assess the selectivity of any novel 2-aminothiazole derivative. This typically involves screening the compound against a panel of relevant targets to identify any unintended interactions.
Experimental Approaches to Determine Cross-Reactivity
A multi-pronged approach employing a suite of biochemical and cell-based assays is the most effective strategy for characterizing the selectivity profile of a 2-aminothiazole derivative.
Kinase Inhibitor Profiling
Given that a significant number of 2-aminothiazole derivatives are designed as kinase inhibitors, assessing their selectivity across the kinome is a critical first step.
Table 1: Representative Kinase Selectivity Data for a Hypothetical 2-Aminothiazole Derivative (Compound X)
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Primary Target (e.g., EGFR) | 15 | 95% |
| Off-Target 1 (e.g., VEGFR2) | 250 | 70% |
| Off-Target 2 (e.g., SRC) | 800 | 45% |
| Off-Target 3 (e.g., ABL1) | >10,000 | <10% |
| Off-Target 4 (e.g., CDK2) | >10,000 | <5% |
Experimental Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the specific kinase and its corresponding substrate to their optimal concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., a 2-aminothiazole derivative) in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration typically near the Km for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[7]
-
Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Employ luciferase-based systems that measure ATP consumption.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]
-
Caption: Workflow for kinase inhibitor selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[9][10][11][12]
Table 2: Representative CETSA Data for a Hypothetical 2-Aminothiazole Derivative (Compound Y)
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Primary Target | Vehicle (DMSO) | 48.5 | - |
| Compound Y (10 µM) | 53.2 | +4.7 | |
| Known Off-Target | Vehicle (DMSO) | 55.1 | - |
| Compound Y (10 µM) | 55.3 | +0.2 | |
| Unrelated Protein | Vehicle (DMSO) | 62.7 | - |
| Compound Y (10 µM) | 62.6 | -0.1 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate under normal culture conditions for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.[13]
-
-
Protein Extraction and Quantification:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as:
-
Western Blotting: A semi-quantitative method that uses antibodies to detect the target protein.
-
ELISA or AlphaLISA: More quantitative immunoassays.[13]
-
Mass Spectrometry: For proteome-wide analysis (proteome-wide CETSA).
-
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm in the presence of the compound indicates target engagement.
-
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).
Competitive Binding Assays
These assays are used to determine the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[14][15][16][17]
Table 3: Representative Competitive Binding Data for a Hypothetical 2-Aminothiazole Derivative (Compound Z)
| Target | Labeled Ligand | Ki (nM) of Compound Z |
| Primary Target | Labeled Ligand A | 50 |
| Potential Off-Target | Labeled Ligand B | 1200 |
Experimental Protocol: Competitive Binding Assay (General)
-
Reagent Preparation:
-
Prepare an assay buffer suitable for the target protein.
-
Prepare a solution of the purified target protein or cell membranes expressing the target.
-
Prepare a solution of a high-affinity radiolabeled or fluorescently labeled ligand for the target.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Procedure:
-
In a microplate, combine the target protein/membranes, the labeled ligand (at a fixed concentration, typically at or below its Kd), and the unlabeled test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound labeled ligand from the free labeled ligand. Common methods include:
-
Filtration: Rapidly passing the reaction mixture through a filter that retains the protein-bound ligand.
-
Size-Exclusion Chromatography: Separating based on molecular size.
-
-
-
Detection:
-
Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[15]
-
Conclusion
A thorough investigation of the cross-reactivity of 2-aminothiazole derivatives is a non-negotiable aspect of modern drug discovery. While specific data for "this compound" remains elusive, the principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the selectivity of this important class of compounds. By employing a combination of in vitro kinase profiling, cellular thermal shift assays, and competitive binding assays, a comprehensive understanding of a compound's target engagement and off-target interaction profile can be achieved, ultimately leading to the development of safer and more effective medicines. The 2-aminothiazole scaffold, while promising, can also be associated with metabolic activation and potential toxicity, further emphasizing the need for careful and thorough characterization.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal articles: 'Aminothiazole Derivatives' – Grafiati [grafiati.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 15. benchchem.com [benchchem.com]
- 16. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking Analysis: 2-Amino-5-phenyl-1,3-thiazol-4-ol Against Standard BRAF V600E Inhibitors
Abstract: The constitutive activation of the MAPK signaling pathway, frequently driven by the BRAF V600E mutation, is a critical oncogenic event in approximately 50% of melanomas.[1][2][3] Targeted inhibitors of the BRAF kinase have become a cornerstone of therapy for this patient population.[3][4] This guide provides a comparative analysis of the investigational compound "2-Amino-5-phenyl-1,3-thiazol-4-ol" (herein referred to as Compound X) against the FDA-approved standard-of-care BRAF inhibitors, Vemurafenib and Dabrafenib. This analysis is based on a series of standardized preclinical in vitro assays designed to evaluate potency, cellular activity, selectivity, and metabolic stability. All data presented herein is hypothetical and for illustrative purposes, reflecting a typical preclinical benchmarking workflow.
Quantitative Data Summary
The following tables summarize the in vitro performance of Compound X in comparison to Vemurafenib and Dabrafenib. Data points represent the mean of three independent experiments (n=3).
Table 1: Biochemical Potency and Cellular Activity
| Compound | Target Kinase IC₅₀ (BRAF V600E) [nM] | Cell-Based GI₅₀ (A375 Melanoma Cells) [nM] |
| Compound X | 15 | 85 |
| Vemurafenib | 31 | 110 |
| Dabrafenib | 5 | 50 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration. A375 is a human melanoma cell line with the BRAF V600E mutation.
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase IC₅₀ (c-RAF) [nM] | Off-Target Kinase IC₅₀ (EGFR) [nM] | Selectivity Ratio (c-RAF / BRAF V600E) |
| Compound X | >10,000 | >10,000 | >667x |
| Vemurafenib | 100 | >10,000 | ~3.2x |
| Dabrafenib | 15 | >10,000 | ~3.0x |
A higher selectivity ratio indicates greater specificity for the target kinase, which can correlate with a more favorable side-effect profile.
Table 3: In Vitro Metabolic Stability
| Compound | Human Liver Microsomal Stability (t½) [min] |
| Compound X | 45 |
| Vemurafenib | 35 |
| Dabrafenib | 55 |
t½: Half-life, the time required for 50% of the compound to be metabolized.
Signaling Pathway and Experimental Workflow
Visual diagrams provide a clear overview of the biological context and the experimental process used for this benchmarking study.
Caption: BRAF V600E Signaling Pathway and Inhibitor Action.
Caption: Preclinical In Vitro Benchmarking Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro BRAF V600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. A time-resolved fluorescence energy transfer (TR-FRET) format is commonly used.
-
Principle: The assay measures the enzymatic transfer of phosphate from ATP to a biotinylated peptide substrate by recombinant BRAF V600E. Inhibition of the kinase prevents this phosphorylation. A europium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate, which binds the biotin tag. Excitation of europium results in FRET to APC, generating a signal that is inversely proportional to kinase inhibition.
-
Procedure:
-
Compound Preparation: Serially dilute test compounds (Compound X, Vemurafenib, Dabrafenib) in DMSO to create a 10-point concentration gradient.
-
Reaction Setup: In a 384-well assay plate, add 2.5 µL of 4x test compound dilution.
-
Enzyme Addition: Add 5 µL of 2x recombinant human BRAF V600E enzyme solution in kinase buffer and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of 4x substrate/ATP mixture (biotinylated MEK1 peptide and ATP at its Kₘ concentration) to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Detection: Add 10 µL of TR-FRET detection reagent (containing Eu-antibody and SA-APC) to stop the reaction. Incubate for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of inhibitor concentration. Determine IC₅₀ values using a four-parameter logistic fit.[5]
-
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.[6][7]
-
Principle: The MTS reagent is reduced by mitochondrial dehydrogenases in viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.[6][7]
-
Procedure:
-
Cell Seeding: Seed A375 melanoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the appropriate wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percent growth inhibition. Plot percent inhibition against the logarithm of compound concentration to calculate the GI₅₀ value.[8]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by incubating it with human liver microsomes.[9][10][11][12]
-
Principle: The test compound is incubated with human liver microsomes and the essential cofactor NADPH to initiate Phase I metabolism. The concentration of the parent compound is measured at several time points to determine its rate of disappearance.[10][12]
-
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal solution to 37°C. Add the test compound (final concentration 1 µM).
-
Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Data Acquisition: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Analysis: Plot the natural logarithm of the percent of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[11]
-
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Analysis of the Biological Activity of 5-Substituted 2-Aminothiazole Derivatives
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1][2] Strategic substitution at the 5-position of the thiazole ring has been a focal point of investigation, as it significantly influences the therapeutic potential of these derivatives.[1][3] This guide provides an objective comparison of the anticancer and antimicrobial activities of various 5-substituted 2-aminothiazole derivatives, supported by experimental data and detailed methodologies.
The 2-aminothiazole core is a versatile pharmacophore present in several FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of different substituents at the 5-position can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[1]
Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives
The antiproliferative activity of 5-substituted 2-aminothiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of its cytotoxic potential. The data presented below summarizes the IC50 values of several derivatives, highlighting the impact of the 5-position substituent.
Table 1: In Vitro Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives (IC50 in µM)
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | Bromo | Human Lung Cancer (H1299) | Moderate Activity |
| 2 | Bromo | Human Glioma (SHG-44) | Moderate Activity |
| 20 | Butylidene | Human Lung Cancer (H1299) | 4.89[2] |
| 20 | Butylidene | Human Glioma (SHG-44) | 4.03[2] |
| 8a | Aromatic Substitution | Broad Spectrum (60 cell lines) | Broad-spectrum activity |
| 9 | Phenylcarboxamide | - | Potentially high activity |
| IIIk | (Z)-5-(furan-2-ylmethylidene) | Leukemia (CCRF-CEM, RPMI-8226) | High Activity |
| IIIp | (Z)-5-(4-diethylaminophenylmethylidene) | CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR) | High Activity |
Note: "Moderate Activity" and "Broad-spectrum activity" are reported as described in the source literature where specific IC50 values were not provided in the snippet.[1][2]
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
The nature of the substituent at the 5-position of the 2-aminothiazole ring plays a critical role in determining the anticancer potency.
-
Lipophilic Substituents: The introduction of lipophilic groups such as methyl, bromo, phenyl, or butylidene at the 5-position has been shown to result in compounds with moderate to good antitumor activities.[2] For example, compound 20 , with a butylidene substituent, demonstrated potent activity against human lung and glioma cancer cell lines.[2]
-
Aromatic vs. Aliphatic Substituents: Aromatic substitutions at the 5-position generally lead to improved antitumor activity compared to aliphatic substitutions like methyl or ethyl carboxylate groups.[2] Compound 8a , featuring an aromatic substitution, exhibited broad-spectrum activity against a large panel of cancer cell lines.[2]
-
Phenylcarboxamide Group: The presence of a 5-phenylcarboxamide group, as in compound 9 , is suggested to fit within a lipophilic pocket of its biological target, potentially leading to enhanced activity.[2]
-
Ylidene Derivatives: 5-ylidene derivatives have shown significant selective action against various cancer cell lines, with compounds like IIIk and IIIp demonstrating high levels of activity.[4]
Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives
The antimicrobial potential of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The parent 2-aminothiazole generally exhibits low intrinsic antimicrobial activity.[1]
Table 2: In Vitro Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound ID | 5-Substituent/General Class | Microorganism | MIC (µg/mL) |
| Functionally Substituted Derivatives | Various | Bacteria & Fungi | Potent activity, often better than reference drugs |
| Compound 8 | Functionally Substituted | Bacteria | Best antibacterial activity in its series |
| Compound 1 | Functionally Substituted | Fungi | Best antifungal activity in its series |
| Thiazolyl-thiourea derivatives | Halogenated phenyl | Staphylococcus aureus, S. epidermidis | 4 - 16 |
Note: Specific MIC values for individual compounds were not always available in the provided snippets. The table reflects the general findings of the cited studies.[5][6][7]
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Functional Substitutions: The introduction of various functional groups at the 5-position can lead to potent antibacterial and antifungal agents, with some compounds exhibiting greater activity than standard drugs like ampicillin, streptomycin, ketoconazole, and bifonazole.[5][7]
-
Thiourea Derivatives: Halogen-substituted phenyl-thiourea derivatives at the 2-amino position, with substitutions also impacting the 5-position's environment, have shown promising efficacy against staphylococcal species.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of 5-substituted 2-aminothiazole derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-substituted 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.[8]
-
Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity: Microdilution Method
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][7]
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 5-substituted 2-aminothiazole derivatives.
Caption: General workflow for the synthesis and evaluation of 5-substituted 2-aminothiazole derivatives.
Mechanism of Action: Kinase Inhibition
Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.
Caption: Inhibition of kinase signaling pathways by 5-substituted 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Oncology: An In-depth Analysis of 2-Aminothiazole Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer potential of 2-aminothiazole derivatives, presenting a comparative analysis of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action through key signaling pathways.
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs, including the tyrosine kinase inhibitors Dasatinib and Alpelisib.[1][2] This versatile heterocyclic motif serves as a fertile ground for the development of novel therapeutic agents with potent and selective anticancer activity. This guide provides an objective comparison of the performance of various 2-aminothiazole derivatives, supported by experimental data, to aid researchers in the strategic design and development of next-generation cancer therapeutics.
Performance Comparison of 2-Aminothiazole Derivatives
The anticancer efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. A vast body of research has demonstrated their potent cytotoxic effects across a wide spectrum of human cancer cell lines, including but not limited to breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers.[1][2] The following tables summarize the in vitro cytotoxic activity of selected 2-aminothiazole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values, providing a basis for comparative analysis.
Table 1: Anticancer Activity of Substituted 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative ID | Cancer Cell Line | IC50 Value (µM) |
| Dasatinib | K562 (Leukemia) | 0.011 |
| MCF-7 (Breast) | < 1 | |
| HT-29 (Colon) | < 1 | |
| Alpelisib (BYL719) | - (PI3Kα inhibitor) | 0.005 (enzymatic) |
| Compound 21 | K562 (Leukemia) | 16.3 |
| MCF-7 (Breast) | 20.2 | |
| HT-29 (Colon) | 21.6 | |
| Compound 20 | H1299 (Lung) | 4.89 |
| SHG-44 (Glioma) | 4.03 | |
| TH-39 | K562 (Leukemia) | 0.78 |
| Compounds 23 & 24 | HepG2 (Liver) | 510 & 570 |
| PC12 (Pheochromocytoma) | 309 & 298 | |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | 0.8 |
Note: The data presented is a compilation from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.[2][3][4][5]
Mechanisms of Anticancer Action
2-Aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[3]
Apoptosis Induction
A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the modulation of the Bcl-2 family of proteins.[3] Specifically, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and the dismantling of the cell.[3][6] Some derivatives have also been shown to increase levels of other pro-apoptotic proteins like Bim and the endonuclease EndoG.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[3] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause an accumulation of cells in the S and G2/M phases in colorectal cancer.[2][3] This cell cycle arrest is often a precursor to apoptosis.
Inhibition of Key Signaling Pathways
The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors, and many derivatives have been shown to target signaling pathways that are frequently dysregulated in cancer.[3]
PI3K/Akt/mTOR Pathway: Alpelisib, a clinically approved drug, is an α-specific PI3K inhibitor.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. 2-aminothiazole derivatives can inhibit PI3Kα, preventing the phosphorylation of PIP2 to PIP3.[2] This, in turn, inhibits the activation of Akt and its downstream effector mTOR, leading to a reduction in protein synthesis and cell proliferation.
VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby suppressing angiogenesis.
Experimental Protocols
The evaluation of the anticancer activity of 2-aminothiazole derivatives involves a series of standardized in vitro assays.
Hantzsch Thiazole Synthesis
The foundational 2-aminothiazole scaffold is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[8]
General Procedure:
-
An α-haloketone (e.g., 2-bromoacetophenone) and thiourea are dissolved in a suitable solvent, such as ethanol or methanol.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon cooling, the product often precipitates as a hydrohalide salt.
-
The salt is then neutralized with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to yield the free 2-aminothiazole derivative.
-
The final product is isolated by filtration, washed, and can be further purified by recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a defined period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[3]
Methodology:
-
Cell Treatment: Cancer cells are treated with the 2-aminothiazole derivative for a specific duration.
-
Harvesting and Fixation: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase (to prevent staining of RNA).
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
2-Aminothiazole derivatives represent a highly promising and versatile class of compounds in the quest for novel anticancer therapies. Their demonstrated potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, underscores their significant therapeutic potential. The structure-activity relationship studies continue to guide the rational design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new 2-aminothiazole-based compounds, paving the way for the discovery of the next generation of effective cancer treatments.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-5-phenyl-1,3-thiazol-4-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 2-Amino-5-phenyl-1,3-thiazol-4-ol (CAS RN: 98879-58-4), a compound utilized in proteomics research.[1] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Hazard Identification and Classification
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information on structurally similar compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, indicates that this class of chemicals should be handled as hazardous. Key hazards associated with similar compounds include:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
Based on these potential hazards, this compound should be treated as a hazardous substance.
Table 1: Hazard and Safety Information Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 98879-58-4 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| GHS Hazard Statements (presumed) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements (recommended) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: When handling the powder form or if dust generation is likely, a dust mask (e.g., N95) is advisable to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a new, sealed, and compatible container.
-
Place any contaminated disposable materials, such as weigh boats, filter paper, and contaminated gloves, into a dedicated plastic bag or container clearly labeled as "Solid Chemical Waste".
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a dedicated, sealed, and compatible waste container.
-
The waste container must be labeled with the full chemical name and the solvent used.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or glass pipettes used for handling this compound in a designated sharps container that is labeled for chemical contamination.
-
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "98879-58-4"
-
An indication of the hazards (e.g., "Irritant")
-
The approximate quantity of waste.
-
The date of accumulation.
-
Step 3: Storage of Waste
Store all hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for pickup requests.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill using an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Avoid generating dust.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response team.
-
Prevent entry to the affected area.
-
Provide details of the spilled chemical to the emergency responders.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-phenyl-1,3-thiazol-4-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-5-phenyl-1,3-thiazol-4-ol. The following procedures are based on the known hazards of similar thiazole and thiadiazole derivatives and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[5][6] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills and falling objects.[6] |
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Decontamination : Designate a specific area for handling the compound. Ensure that decontamination materials (e.g., soap and water, appropriate solvent) are readily available.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Aerosol and Dust Prevention : Handle the solid compound carefully to minimize dust generation.
Storage Plan
-
Container : Store the compound in a tightly closed, properly labeled container.[5]
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation : Store separately from foodstuffs and other reactive chemicals.
Spill Management
-
Evacuate : In case of a significant spill, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect : Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal.
-
Clean : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Container Disposal : Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
-
EHS Contact : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Protocol: Handling Solid this compound
This protocol outlines the general steps for safely weighing and preparing a solution of a solid chemical like this compound.
-
Preparation :
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as listed in the table above.
-
Prepare all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent).
-
-
Weighing :
-
Inside the chemical fume hood, carefully transfer the desired amount of the solid compound from the storage container to a weigh paper or boat using a clean spatula.
-
Minimize the generation of dust.
-
Record the exact weight.
-
-
Dissolution :
-
Place a stir bar in the beaker.
-
Carefully transfer the weighed solid into the beaker.
-
Add the desired solvent to the beaker. 2-amino-4-phenyl Thiazole, a similar compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8]
-
Place the beaker on a stir plate and stir until the solid is completely dissolved.
-
-
Post-Handling :
-
Clean all equipment that came into contact with the chemical.
-
Dispose of all waste materials, including weigh paper and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly.
-
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氨基-5-苯基-1,3,4-噻二唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
